molecular formula C30H50O3 B15593945 21,24-Epoxycycloartane-3,25-diol

21,24-Epoxycycloartane-3,25-diol

Cat. No.: B15593945
M. Wt: 458.7 g/mol
InChI Key: LFVUQOXYVCRDLE-KKHXAFMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21,24-Epoxycycloartane-3,25-diol is a useful research compound. Its molecular formula is C30H50O3 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3/t19-,20+,21-,22-,23-,24?,27+,28-,29+,30-/m0/s1

InChI Key

LFVUQOXYVCRDLE-KKHXAFMJSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 21,24-Epoxycycloartane-3,25-diol: A Technical Guide on its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene with noteworthy anti-tumor promoting activity. First identified from the leaves of Lansium domesticum, this natural product has garnered interest for its potential therapeutic applications. This document details the original experimental protocols for its extraction and purification, summarizes its key physicochemical and biological data, and explores its mechanism of action. Particular emphasis is placed on its inhibitory effects on skin tumor promotion, providing a foundation for further research and development in oncology and related fields.

Introduction

Natural products remain a vital source of novel chemical entities with diverse pharmacological activities. Among these, the triterpenoids, a large and structurally diverse class of compounds, have demonstrated a wide range of biological effects, including anti-inflammatory, anti-viral, and anti-cancer properties. The cycloartane-type triterpenoids, characterized by a cyclopropane (B1198618) ring within a tetracyclic scaffold, are a significant subgroup with promising therapeutic potential.

This compound is a cycloartanoid triterpene that was first isolated from the leaves of Lansium domesticum, a fruit tree native to Southeast Asia.[1] Initial studies revealed its potent inhibitory activity against skin-tumor promotion, suggesting its potential as a chemopreventive agent.[1] This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

The initial discovery and isolation of this compound were reported by Nishizawa et al. in 1989.[1] The compound was extracted from the leaves of Lansium domesticum.

Experimental Protocol: Isolation and Purification

The following protocol is based on the original methodology described in the literature.

2.1.1. Plant Material and Extraction:

  • Fresh leaves of Lansium domesticum were collected and air-dried.

  • The dried leaves were powdered and then extracted with methanol (B129727) (MeOH) at room temperature.

  • The methanolic extract was concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning:

  • The crude methanolic extract was suspended in water and successively partitioned with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

2.1.3. Chromatographic Purification:

  • The chloroform-soluble fraction, which showed significant biological activity, was subjected to column chromatography on silica (B1680970) gel.

  • Elution was performed with a gradient of n-hexane and ethyl acetate.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound were combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Figure 1: General workflow for the isolation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₀H₅₀O₃[1]
Molecular Weight 458.7 g/mol [1]
CAS Number 125305-73-9
Appearance White powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity

The primary reported biological activity of this compound is its potent inhibitory effect on skin tumor promotion.

Inhibition of Skin-Tumor Promotion

In a two-stage carcinogenesis model in mice, this compound demonstrated significant inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The compound was found to inhibit the TPA-induced activation of the Epstein-Barr virus (EBV) early antigen (EA), a commonly used primary screening test for anti-tumor promoters.

AssayInhibitory Effect of this compoundReference
TPA-induced EBV-EA Activation Significant Inhibition[1]

Mechanism of Action (Proposed)

While the precise molecular mechanism of action for this compound is not fully elucidated, its ability to inhibit TPA-induced tumor promotion suggests interference with signaling pathways activated by phorbol (B1677699) esters. TPA is a potent activator of protein kinase C (PKC), a key enzyme in cellular signal transduction that is implicated in cell proliferation, differentiation, and apoptosis. It is hypothesized that this compound may exert its anti-tumor promoting effects by modulating the PKC signaling cascade or downstream events.

G TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) Activation TPA->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Proliferation Cell Proliferation & Inflammation Downstream->Proliferation Tumor Tumor Promotion Proliferation->Tumor Compound This compound Compound->PKC Inhibition?

Figure 2: Proposed mechanism of anti-tumor promotion by this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel chemopreventive and potentially chemotherapeutic agents. Further research is warranted to:

  • Elucidate the precise molecular targets and signaling pathways modulated by the compound.

  • Conduct comprehensive in vivo studies to evaluate its efficacy and safety profile in various cancer models.

  • Explore structure-activity relationships through the synthesis of analogues to optimize its potency and pharmacokinetic properties.

  • Investigate its potential synergistic effects when used in combination with existing anticancer drugs.

Conclusion

This compound, a cycloartanoid triterpene isolated from Lansium domesticum, has demonstrated significant anti-tumor promoting activity. This technical guide has provided a detailed summary of its discovery, isolation, and biological properties based on the available scientific literature. The information presented herein serves as a valuable resource for researchers and professionals dedicated to the discovery and development of novel natural product-based therapies for the prevention and treatment of cancer.

References

Unveiling 21,24-Epoxycycloartane-3,25-diol: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological activities of the cycloartane-type triterpenoid (B12794562), 21,24-Epoxycycloartane-3,25-diol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary identified natural source of this compound is the leaves of Lansium domesticum, a fruit tree belonging to the Meliaceae family.[1][2][3] While this remains the most definitive source, the broader class of cycloartane-type triterpenoids is widely distributed in the plant kingdom. The table below summarizes the known natural source of the target compound and other related cycloartanes.

CompoundNatural SourcePlant FamilyPlant PartReference
This compound Lansium domesticumMeliaceaeLeaves[1][2]
Other Cycloartane (B1207475) TriterpenoidsCombretum quadrangulareCombretaceaeTwigs[4]
Other Cycloartane TriterpenoidsCimicifuga yunnanensisRanunculaceae-[5]
Other Cycloartane TriterpenoidsEuphorbia macrostegiaEuphorbiaceae-[6]

Experimental Protocols: Isolation and Characterization

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Lansium domesticum are collected.

  • Drying: The leaves are air-dried in the shade at room temperature to a constant weight.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction
  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature for several days.

  • The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

  • The resulting fractions are concentrated under reduced pressure.

Chromatographic Purification
  • The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Structure Elucidation and Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure, including the stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • X-ray Crystallography: To determine the absolute configuration of the molecule if a suitable crystal can be obtained.

Biological Activity and Potential Applications

This compound has been reported to exhibit inhibitory activity against skin-tumor promotion.[1][2] This biological activity suggests its potential as a chemopreventive agent. The table below summarizes the known biological activity.

CompoundBiological ActivityModel SystemReference
This compound Inhibition of skin-tumor promotion-[1][2]
(23R, 24E)-23-acetoxymangiferonic acid (a cycloartane triterpenoid)Inhibition of proliferation and migration in B16-F10 melanomaIn vitro[1][7]
Other Cycloartane TriterpenoidsApoptosis induction in breast cancer cells (MCF7)In vitro[5]
Other Cycloartane TriterpenoidsCytotoxicity against various cancer cell linesIn vitro[6][8]

Visualizing the Process and a Plausible Mechanism

To further aid in the understanding of the isolation process and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.

G cluster_0 Plant Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification cluster_3 Analysis FreshLeaves Fresh Lansium domesticum Leaves DriedLeaves Air-Dried Leaves FreshLeaves->DriedLeaves Drying PowderedLeaves Powdered Leaves DriedLeaves->PowderedLeaves Grinding CrudeExtract Crude Methanol Extract PowderedLeaves->CrudeExtract Methanol Extraction Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction SilicaGelCC Silica Gel Column Chromatography EtOAcFraction->SilicaGelCC PooledFractions Pooled Fractions SilicaGelCC->PooledFractions FinalPurification Preparative TLC / HPLC PooledFractions->FinalPurification PureCompound Pure this compound FinalPurification->PureCompound Analysis Structural Elucidation (NMR, MS, IR) PureCompound->Analysis

Caption: Generalized workflow for the isolation of this compound.

G TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC activates MAPK MAPK Pathway (Raf/MEK/ERK) PKC->MAPK activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 MAPK->AP1 activates Proliferation Cell Proliferation & Inflammation AP1->Proliferation NFkB->Proliferation Tumor Skin Tumor Promotion Proliferation->Tumor Compound This compound Compound->PKC inhibits Compound->MAPK inhibits Compound->NFkB inhibits

Caption: Plausible signaling pathway for the inhibition of skin tumor promotion.

The proposed inhibitory mechanism is based on the known actions of other triterpenoids, which have been shown to interfere with key signaling pathways involved in cell proliferation and inflammation, such as the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[7][9][10][11] By inhibiting these pathways, this compound may suppress the cellular events that lead to tumor promotion.

Conclusion

This compound, a cycloartane-type triterpenoid from Lansium domesticum, presents a promising lead for the development of novel chemopreventive agents. Further research is warranted to establish a detailed and optimized isolation protocol, quantify its abundance in the natural source, and fully elucidate its mechanism of action. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

A Technical Guide on 21,24-Epoxycycloartane-3,25-diol from Lansium domesticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum. This document details the isolation, characterization, and reported biological activity of this compound, with a focus on its potential as a skin-tumor promotion inhibitor. Experimental protocols for isolation and biological evaluation are outlined, and available data are presented in a structured format. Additionally, a generalized signaling pathway for the anti-cancer activity of related cycloartane (B1207475) triterpenoids is visualized to provide a potential mechanistic framework.

Introduction

Lansium domesticum Corrêa, a member of the Meliaceae family, is a fruit-bearing tree native to Southeast Asia.[1] Various parts of this plant have been traditionally used in folk medicine, and phytochemical investigations have revealed a rich diversity of secondary metabolites, particularly triterpenoids.[1] These triterpenoids have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[2][3] Among the diverse triterpenoids isolated from Lansium domesticum, the cycloartane subclass has garnered significant interest for its potential therapeutic applications.

This guide focuses on a specific cycloartanoid triterpene, this compound, which has been isolated from the leaves of Lansium domesticum.[4] Notably, this compound has been reported to exhibit inhibitory effects on skin-tumor promotion, suggesting its potential as a chemopreventive agent.[4] This document aims to consolidate the available scientific information on this compound to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₃₀H₅₀O₃[4]
Molecular Weight 458.72 g/mol [4]
Type of Compound Cycloartanoid Triterpene[4]
Source Leaves of Lansium domesticum[4]

Experimental Protocols

Isolation of this compound

The following is a generalized procedure for the isolation of cycloartanoid triterpenes from the leaves of Lansium domesticum, based on methodologies reported for similar compounds from this plant.

3.1.1. Plant Material and Extraction

  • Fresh leaves of Lansium domesticum are collected and air-dried at room temperature.

  • The dried leaves are ground into a fine powder.

  • The powdered leaves are extracted exhaustively with methanol (B129727) at room temperature for several days.

  • The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation and Purification

  • The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • The resulting fractions are concentrated, and the ethyl acetate fraction, which typically contains cycloartanoid triterpenes, is subjected to further purification.

  • Purification is achieved through repeated column chromatography on silica (B1680970) gel, using a gradient elution system of n-hexane and ethyl acetate.

  • Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined.

  • Final purification is achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.

G A Dried, powdered leaves of Lansium domesticum B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (n-hexane, chloroform, ethyl acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Fractions containing the target compound F->G H Recrystallization G->H I Pure this compound H->I

Figure 1. General workflow for the isolation of this compound.

In Vitro Assay for Inhibition of Skin-Tumor Promotion

The inhibitory activity of this compound on skin-tumor promotion is typically evaluated using an in vitro assay that measures the inhibition of Epstein-Barr virus (EBV) early antigen (EA) activation induced by a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

3.2.1. Cell Culture and Treatment

  • Raji cells, a human B-lymphoblastoid cell line that carries the EBV genome, are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • The cells are seeded at a specific density and incubated.

  • The cells are then treated with a known concentration of the tumor promoter TPA in the presence or absence of varying concentrations of this compound. A solvent control (e.g., DMSO) is also included.

3.2.2. Detection of EBV-EA Activation

  • After a specific incubation period (e.g., 48 hours), the cells are harvested, washed, and smeared onto glass slides.

  • The cells are fixed with an appropriate fixative (e.g., acetone).

  • The expression of EBV-EA is detected using an indirect immunofluorescence assay with human sera containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated secondary antibody.

  • The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.

3.2.3. Data Analysis

The inhibitory activity is calculated as the percentage reduction in EBV-EA activation in the presence of the test compound compared to the TPA-only control. The concentration at which the compound inhibits 50% of the EBV-EA activation (IC₅₀) can be determined from a dose-response curve.

Biological Activity and Quantitative Data

CompoundSourceBiological ActivityIC₅₀ (μg/mL)Reference
This compound Lansium domesticumSkin-tumor promotion inhibitorData not available[4]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on other cycloartane triterpenes with anti-cancer properties have shed light on potential mechanisms of action. These compounds have been shown to induce apoptosis in cancer cells through various signaling cascades. A generalized potential pathway is depicted below.

G A This compound B Induction of Oxidative Stress A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspase Cascade (e.g., Caspase-9, Caspase-3) D->E F Apoptosis E->F G Inhibition of Tumor Growth F->G

Figure 2. A potential signaling pathway for cycloartane triterpene-induced apoptosis.

This proposed pathway suggests that this compound may induce oxidative stress within cancer cells, leading to mitochondrial damage. This, in turn, can trigger the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death (apoptosis) and the inhibition of tumor growth. Further research is required to validate this specific pathway for this compound.

Conclusion and Future Directions

This compound, a cycloartanoid triterpene from Lansium domesticum, presents a promising lead compound for the development of novel chemopreventive agents, particularly for skin cancer. Its reported activity as a skin-tumor promotion inhibitor warrants further investigation. Future research should focus on:

  • Re-isolation and full characterization of the compound to confirm its structure and purity.

  • Comprehensive in vitro and in vivo studies to quantify its anti-tumor promoting activity and to evaluate its efficacy in animal models of skin carcinogenesis.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Toxicological studies to assess its safety profile for potential therapeutic use.

The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to explore the full therapeutic potential of this natural product.

References

An In-Depth Technical Guide on 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cycloartanoid triterpene, 21,24-Epoxycycloartane-3,25-diol. This document consolidates the available chemical, structural, and biological data on this compound, with a focus on its potential as a skin-tumor promotion inhibitor. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its key physicochemical and spectral properties. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

This compound is a naturally occurring cycloartanoid triterpene that has garnered scientific interest due to its potential biological activities. First isolated from the leaves of Lansium domesticum, this compound has been reported to exhibit inhibitory effects on skin-tumor promotion.[1] Its unique chemical structure, featuring a cycloartane (B1207475) skeleton with an epoxy linkage and diol functionalities, makes it a subject of interest for further investigation in the context of cancer chemoprevention and therapy.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetracyclic triterpenoid (B12794562) core with a cyclopropane (B1198618) ring (cycloartane skeleton). Key functional groups include a hydroxyl group at position 3, another hydroxyl group at position 25, and an epoxy ring between carbons 21 and 24.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₀H₅₀O₃[1]
Molecular Weight 458.72 g/mol [1]
CAS Number 125305-73-9[1]
Appearance White powder[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While the primary literature from Nishizawa et al. (1989) contains the definitive spectral data, this information is not widely available.[1] The following tables are based on typical chemical shifts observed for similar cycloartane triterpenoids and should be used as a reference pending access to the original data.[4][5][6][7]

Table 2: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~3.2-3.4m
H-19a~0.3-0.4d~4.0
H-19b~0.5-0.6d~4.0
H-21~3.5-3.7m
H-24~3.8-4.0m
Methyl Protons~0.8-1.3s, d

Table 3: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-3~78-80
C-9~19-21
C-10~25-27
C-19~29-31
C-21~75-77
C-24~80-82
C-25~70-72
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern of cycloartane triterpenoids is complex and can involve characteristic losses of water, methyl groups, and fragmentation of the side chain.[8][9][10] A detailed analysis of the fragmentation pattern can provide valuable structural information.

Experimental Protocols

Isolation of this compound from Lansium domesticum

The following is a generalized protocol for the isolation of cycloartanoid triterpenes from plant material, based on common phytochemical techniques. The specific details of the original isolation can be found in the primary literature.[1]

G start Dried and powdered leaves of Lansium domesticum extraction Extraction with organic solvent (e.g., methanol (B129727) or ethanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Solvent-solvent partitioning (e.g., n-hexane, chloroform, ethyl acetate) concentration->partition chromatography1 Column chromatography of the active fraction (e.g., chloroform fraction) on silica (B1680970) gel partition->chromatography1 fractions Collection and analysis of fractions (TLC) chromatography1->fractions chromatography2 Further purification by preparative TLC or HPLC fractions->chromatography2 pure_compound Isolation of pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

Bioassay for Skin-Tumor Promotion Inhibition

The inhibitory activity of this compound on skin-tumor promotion is typically evaluated using a two-stage carcinogenesis model in mice or an in vitro assay such as the Epstein-Barr virus early antigen (EBV-EA) activation assay.[1][11][12]

This assay is a common short-term screening method for potential cancer chemopreventive agents. It measures the ability of a compound to inhibit the activation of the EBV early antigen induced by a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA).

G start Raji cells (human lymphoblastoid cell line) incubation1 Incubate cells with test compound (this compound) start->incubation1 induction Induce EBV-EA expression with a tumor promoter (e.g., TPA) incubation1->induction incubation2 Incubate for a defined period (e.g., 48 hours) induction->incubation2 smear Prepare cell smears on glass slides incubation2->smear fixation Fix the cells (e.g., with acetone) smear->fixation staining Immunofluorescence staining for EBV-EA fixation->staining analysis Microscopic analysis to determine the percentage of EBV-EA positive cells staining->analysis result Calculate the inhibition rate analysis->result

Caption: Workflow for the Epstein-Barr virus early antigen (EBV-EA) activation assay.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its ability to inhibit skin-tumor promotion.[1] This suggests that the compound may interfere with the signaling pathways involved in the promotion stage of carcinogenesis. Triterpenoids, as a class of compounds, are known to possess a wide range of pharmacological effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities, which may contribute to their cancer chemopreventive properties.[11][13][14]

The mechanism of action for this compound is not yet fully elucidated. However, many triterpenoids are known to modulate key signaling pathways implicated in cancer development.

G cluster_0 Potential Mechanisms of Action compound This compound pathway1 Inhibition of Pro-inflammatory Enzymes (e.g., COX-2) compound->pathway1 may inhibit pathway2 Modulation of Transcription Factors (e.g., NF-κB, AP-1) compound->pathway2 may modulate pathway3 Induction of Apoptosis compound->pathway3 may induce outcome Inhibition of Skin-Tumor Promotion pathway1->outcome pathway2->outcome pathway3->outcome

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural product with potential applications in cancer chemoprevention, particularly for skin cancer. Its unique cycloartane structure and inhibitory effects on tumor promotion warrant further investigation to fully elucidate its mechanism of action and to assess its therapeutic potential. This technical guide provides a foundational summary of the current knowledge on this compound, aiming to facilitate future research and development efforts in this area.

References

In-Depth Technical Guide: Properties of CAS Number 125305-73-9 (21,24-Epoxycycloartane-3,25-diol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of the cycloartanoid triterpene, 21,24-Epoxycycloartane-3,25-diol (CAS Number: 125305-73-9). Isolated from the leaves of Lansium domesticum, this natural product has demonstrated notable anti-tumor promoting activity. This document consolidates available data on its physicochemical characteristics, biological effects, and the experimental methodologies used for its evaluation. Furthermore, it explores potential mechanisms of action based on studies of related compounds and outlines the experimental workflows for its isolation and biological assessment.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid (B12794562) characterized by a cycloartane (B1207475) skeleton. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 125305-73-9[1][2]
Molecular Formula C₃₀H₅₀O₃[1][3]
Molecular Weight 458.72 g/mol [1]
IUPAC Name (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(3R,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-8,12,16-trimethyl-4,4-dimethylidenetetracyclo[9.6.1.0¹,¹¹.0³,⁸]octadecan-6-olN/A
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Purity >98% (Commercially available)[3]

Biological Activity and Mechanism of Action

The primary biological activity reported for this compound is the inhibition of skin tumor promotion.[1] This was first described in a seminal study by Nishizawa et al. (1989).

Anti-Tumor Promoting Activity

The anti-tumor promoting effects of this compound have been evaluated using both in vitro and in vivo models.

Table 2: Summary of Anti-Tumor Promoting Activity

AssayModelPromoterResultsReference
In VitroEpstein-Barr Virus Early Antigen (EBV-EA) Activation in Raji cells12-O-Tetradecanoylphorbol-13-acetate (TPA)Significant inhibitory effect[4]
In VivoTwo-stage mouse skin carcinogenesis7,12-Dimethylbenz[a]anthracene (DMBA) and TPAInhibition of skin-tumor promotion[1]
Proposed Mechanisms of Action

While the precise molecular targets of this compound have not been fully elucidated, studies on structurally related cycloartane triterpenoids suggest several potential signaling pathways that may be involved in its anti-cancer effects.

  • Induction of Apoptosis via p53-Dependent Mitochondrial Signaling: Some cycloartane triterpenoids have been shown to induce apoptosis in cancer cells by upregulating the expression of p53 and the pro-apoptotic protein Bax. This leads to a loss of mitochondrial membrane potential and subsequent activation of caspases, ultimately resulting in programmed cell death.

  • Modulation of Endoplasmic Reticulum (ER) Stress: Certain cycloartane triterpenoids can induce ER stress in cancer cells, leading to the unfolded protein response (UPR). Prolonged UPR activation can trigger apoptosis.

  • Inhibition of Protein Kinases: A related compound, Cycloartane-3,24,25-triol, has been identified as an inhibitor of Myotonic dystrophy kinase-related Cdc42–binding kinase (MRCKα). MRCKα is involved in regulating the cytoskeleton and its inhibition can impede tumor cell motility and invasion. It is plausible that this compound may also target specific protein kinases involved in cancer progression.

Below is a conceptual diagram illustrating a potential signaling pathway for the anti-cancer activity of cycloartane triterpenoids.

G cluster_0 Cycloartane Triterpenoid Action cluster_1 Potential Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Cellular Outcome Cycloartane_Triterpenoid This compound (and related compounds) p53 p53 Upregulation Cycloartane_Triterpenoid->p53 ER_Stress ER Stress Induction Cycloartane_Triterpenoid->ER_Stress Kinase_Inhibition Kinase Inhibition (e.g., MRCKα) Cycloartane_Triterpenoid->Kinase_Inhibition Bax Bax Upregulation p53->Bax UPR Unfolded Protein Response ER_Stress->UPR Cytoskeletal_Disruption Cytoskeletal Disruption Kinase_Inhibition->Cytoskeletal_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibition_of_Metastasis Inhibition of Metastasis Cytoskeletal_Disruption->Inhibition_of_Metastasis UPR->Caspase_Activation

Figure 1: Proposed signaling pathways for cycloartane triterpenoids.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds and assays.

Isolation from Lansium domesticum

The following is a generalized workflow for the isolation and purification of this compound from its natural source.

G Start Dried Leaves of Lansium domesticum Extraction Extraction with Organic Solvent (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate) Extraction->Partitioning Chromatography_1 Silica (B1680970) Gel Column Chromatography Partitioning->Chromatography_1 Chromatography_2 Preparative HPLC Chromatography_1->Chromatography_2 Crystallization Crystallization Chromatography_2->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Figure 2: General workflow for the isolation of the compound.

Detailed Steps:

  • Extraction: Dried and powdered leaves of Lansium domesticum are extracted with a suitable organic solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing the target compound is identified through preliminary bioassays or thin-layer chromatography (TLC).

  • Column Chromatography: The bioactive fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to further separate the components. Fractions are collected and monitored by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Crystallization: The purified compound is crystallized from an appropriate solvent system to obtain a highly pure crystalline solid. The structure and purity are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.

In Vitro Anti-Tumor Promotion Assay: EBV-EA Activation

This assay is a common in vitro screening method for anti-tumor promoting agents.[5][6]

Principle: The Epstein-Barr virus (EBV) is a human herpesvirus that can establish latent infections.[7] Certain tumor promoters, like TPA, can induce the lytic cycle in latently infected cells, leading to the expression of "early antigens" (EA).[8] The inhibitory effect of a test compound on this activation is a measure of its anti-tumor promoting potential.

Methodology:

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Induction of EBV-EA: Raji cells are treated with a known concentration of a tumor promoter (e.g., 20 ng/mL TPA) in the presence and absence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a defined period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Immunofluorescence Staining: After incubation, the cells are harvested, washed, and fixed on glass slides. The expression of EBV-EA is detected by indirect immunofluorescence using a specific primary antibody against EBV-EA and a fluorescein-conjugated secondary antibody.

  • Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory activity of the test compound is calculated relative to the control (TPA alone).

In Vivo Anti-Tumor Promotion Assay: Two-Stage Mouse Skin Carcinogenesis

This is a well-established in vivo model to evaluate the anti-tumor promoting effects of a compound.[9][10][11]

Principle: This model involves two distinct stages: initiation and promotion. Initiation is induced by a single sub-carcinogenic dose of a carcinogen (e.g., DMBA), which causes an irreversible genetic alteration in the skin cells. Promotion is then achieved by repeated application of a tumor promoter (e.g., TPA), which leads to the clonal expansion of the initiated cells and the formation of visible tumors (papillomas).[10]

Methodology:

  • Animals: Female ICR or SENCAR mice, which are susceptible to skin carcinogenesis, are typically used. The dorsal skin of the mice is shaved a few days before the start of the experiment.

  • Initiation: A single topical application of a sub-carcinogenic dose of DMBA (e.g., 100 nmol in acetone) is applied to the shaved dorsal skin of each mouse.

  • Promotion: One to two weeks after initiation, the promotion phase begins. The mice are treated topically with a tumor promoter, TPA (e.g., 5 nmol in acetone), twice a week. This compound is applied topically shortly before each TPA application in the treatment groups. A control group receives only the vehicle and TPA.

  • Observation and Data Collection: The mice are observed weekly, and the number and size of skin tumors (papillomas) are recorded for each mouse. The experiment is typically continued for 20 weeks.

  • Endpoint Analysis: The anti-tumor promoting activity is evaluated based on the reduction in the average number of tumors per mouse (tumor multiplicity) and the percentage of tumor-bearing mice (tumor incidence) in the treatment groups compared to the control group.

Conclusion

This compound (CAS 125305-73-9) is a promising natural product with demonstrated anti-tumor promoting activity. While its precise mechanism of action requires further investigation, evidence from related cycloartane triterpenoids suggests that it may act through multiple pathways, including the induction of apoptosis and the inhibition of key signaling kinases. The experimental protocols outlined in this guide provide a framework for the further study and development of this compound as a potential chemopreventive or therapeutic agent. Future research should focus on elucidating its specific molecular targets and evaluating its efficacy and safety in more advanced preclinical models.

References

"biosynthesis pathway of cycloartane triterpenes"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide to the Biosynthesis of Cycloartane (B1207475) Triterpenes**

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biosynthetic pathway of cycloartane triterpenes, a diverse class of natural products with significant pharmacological potential. Cycloartanes are foundational molecules for the synthesis of phytosterols (B1254722), essential components of plant cell membranes, and serve as precursors to a wide array of bioactive compounds. Understanding their biosynthesis is critical for harnessing their therapeutic properties through synthetic biology and drug development.

The Core Biosynthetic Pathway

The formation of the characteristic cycloartane skeleton is a pivotal branching point in isoprenoid metabolism, diverting the linear precursor 2,3-oxidosqualene (B107256) from sterol synthesis in fungi and mammals (which proceeds via lanosterol) to a unique plant- and algae-specific pathway.[1][2]

1.1. Upstream Isoprenoid Pathway

The journey begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway.[3] A series of condensation reactions leads to the formation of the 30-carbon molecule, squalene (B77637). Squalene is then oxidized by the enzyme squalene epoxidase (SQE), a key rate-limiting step, to form (S)-2,3-epoxysqualene (also known as 2,3-oxidosqualene).[4][5]

1.2. The Definitive Cyclization Step

The crucial and defining step in this pathway is the intricate cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme Cycloartenol (B190886) Synthase (CAS) (EC 5.4.99.8).[6][7] The enzyme binds the linear substrate and, through a highly controlled series of carbocationic rearrangements, forges the distinctive pentacyclic structure of cycloartenol.

The mechanism involves:

  • Initiation: Protonation of the epoxide oxygen in 2,3-oxidosqualene by an acidic amino acid residue within the CAS active site.[8]

  • Cascade Cyclization: This initiates a cascade of ring-forming reactions, creating a transient protosteryl cation intermediate.[9][10]

  • Rearrangement and Termination: A final deprotonation and the formation of a cyclopropane (B1198618) ring between C-9 and C-19 yield the final product, cycloartenol.[8]

This single enzymatic step establishes the core cycloartane scaffold, which is the precursor to all phytosterols in plants.[1][4] While the cycloartenol pathway is predominant, some plants, like Arabidopsis thaliana, also possess a minor parallel pathway that produces lanosterol (B1674476), indicating dual routes to phytosterol synthesis.[2][11]

Caption: The core biosynthesis pathway from squalene to cycloartane.

Quantitative Data

Specific enzyme kinetic parameters for cycloartenol synthases can vary between species and are not always widely reported.[4][8] However, general enzymatic properties and conditions have been characterized, providing valuable insights for experimental design.

ParameterValue / ConditionSource(s)
Enzyme Commission No.5.4.99.8[1][8]
Substrate(S)-2,3-Epoxysqualene[7][8]
ProductCycloartenol[7][8]
Optimal pH (in vitro)~7.4 (Potassium phosphate (B84403) buffer)[8]
Optimal Temperature (in vitro)~30 °C[8]
Common InhibitorRO 48-8071 (potent inhibitor of oxidosqualene cyclization)[8]

Note: Specific Kₘ and Vₘₐₓ values for cycloartenol synthase are not consistently available across the literature and are highly dependent on the organism and experimental conditions.

Experimental Protocols

The study of the cycloartane biosynthesis pathway relies heavily on molecular biology and analytical chemistry techniques. Heterologous expression in yeast is a cornerstone method for characterizing enzyme function.[1][6]

3.1. Protocol: Heterologous Expression and Functional Characterization of Cycloartenol Synthase (CAS)

This protocol outlines the functional expression of a candidate CAS gene in a yeast strain deficient in its own lanosterol synthase (erg7 mutant), which prevents the production of confounding triterpenoids.[1][12]

1. Gene Isolation and Vector Construction:

  • Isolate the full-length cDNA of the putative CAS gene from the source organism (e.g., Arabidopsis thaliana, Polygala tenuifolia).[6]
  • Clone the cDNA into a yeast expression vector, such as pESC-His or pYeDP60, under the control of an inducible promoter (e.g., GAL1).[1][6]

2. Yeast Transformation:

  • Transform a lanosterol synthase-deficient Saccharomyces cerevisiae mutant strain (e.g., GIL77 or erg7) with the constructed plasmid.[6][13]
  • Select for successful transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil).[14]

3. Culture and Induction:

  • Grow the transformed yeast cells in a selective liquid medium.
  • Induce gene expression by adding galactose to the culture medium.[6] For erg7 mutants, the medium must be supplemented with ergosterol (B1671047) to ensure viability during the growth phase before induction.[13][14]

4. Triterpene Extraction:

  • After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation.
  • Perform saponification of the cell pellet using alcoholic potassium hydroxide (B78521) (e.g., 20% KOH in 80% ethanol) to break cell walls and hydrolyze lipids.
  • Extract the non-saponifiable lipids (containing triterpenes) with an organic solvent like n-hexane or diethyl ether.

5. Product Identification and Analysis:

  • Evaporate the organic solvent and redissolve the extract.
  • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]
  • Identify the product (cycloartenol) by comparing its retention time and mass fragmentation pattern with an authentic cycloartenol standard.[6][13]

// Nodes start [label="Isolate Putative CAS cDNA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; clone [label="Clone into Yeast\nExpression Vector"]; transform[label="Transform erg7 Mutant Yeast"]; induce [label="Induce Gene Expression\n(with Galactose)"]; extract [label="Harvest Cells & Extract\nNon-saponifiable Lipids"]; analyze [label="GC-MS Analysis"]; result [label="Identify Cycloartenol Peak", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; compare [label="Compare Retention Time & Mass\nSpectrum to Authentic Standard", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> clone; clone -> transform; transform -> induce; induce -> extract; extract -> analyze; analyze -> compare; compare -> result; }

Caption: Experimental workflow for CAS gene functional characterization.

3.2. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of genes involved in the pathway, such as CAS and SQE, under different conditions (e.g., in response to elicitors like methyl jasmonate).[4][6]

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from plant tissues using a suitable commercial kit or a standard protocol.
  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[4]

2. qRT-PCR Reaction:

  • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (CAS) and a stable reference gene (e.g., ACTIN), and the diluted cDNA template.[4]
  • Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the target and reference genes.
  • Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method, normalizing the data to the reference gene.

Conclusion and Future Directions

The biosynthesis of cycloartane triterpenes is a fundamental pathway in plant biology with direct implications for drug development. The core enzyme, cycloartenol synthase, represents a key target for metabolic engineering to enhance the production of valuable phytosterols and other bioactive triterpenoids. Future research will likely focus on elucidating the downstream oxidative modifications catalyzed by cytochrome P450s and glycosylations by UGTs, which generate the vast chemical diversity of cycloartane derivatives observed in nature.[15][16] Reconstructing these complex pathways in microbial hosts offers a promising avenue for the sustainable production of rare and potent therapeutic agents.[3]

References

Spectroscopic Data Analysis of 21,24-Epoxycycloartane-3,25-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid (B12794562) isolated from the leaves of Lansium domesticum. This class of compounds has garnered interest for its potential biological activities, including skin-tumor promotion inhibition. This technical guide provides a structured overview of the spectroscopic data and analytical methodologies pertinent to the characterization of this compound. Due to the inaccessibility of the primary reference reporting its initial isolation and full spectroscopic data (Nishizawa M, et al. Tetrahedron letters, 1989, 30(41): 5615-5618), this guide presents representative data and protocols based on the analysis of closely related cycloartane (B1207475) triterpenoids and general principles of natural product chemistry.

Chemical Structure and Key Features

This compound possesses a characteristic cycloartane skeleton, which includes a cyclopropane (B1198618) ring fused to the steroid-like core. Key functional groups influencing its spectroscopic signature are two hydroxyl groups at C-3 and C-25, and an ether linkage forming a tetrahydrofuran (B95107) ring between C-21 and C-24.

cluster_structure Chemical Structure of this compound cluster_features Key Spectroscopic Features structure structure A C-3 Hydroxyl Signal in ¹H and ¹³C NMR; IR absorption B C-25 Hydroxyl Signals for a tertiary alcohol in NMR; IR absorption C 21,24-Epoxy Ring Characteristic ether signals in ¹³C NMR and IR D Cyclopropane Ring Upfield signals in ¹H and ¹³C NMR

Caption: Chemical structure and key functional groups of this compound relevant to spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous structures.

Table 1: Representative ¹H NMR Data

ProtonExpected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~3.2 - 3.4dd~11, 5
H-19a~0.3 - 0.4d~4.0
H-19b~0.5 - 0.6d~4.0
H-21~3.5 - 3.7m
H-24~3.8 - 4.0m
CH₃ (various)~0.8 - 1.3s

Disclaimer: The data presented are estimations based on related compounds and may not reflect the exact values for this compound.

Table 2: Representative ¹³C NMR Data

CarbonExpected Chemical Shift (δ) ppm
C-3~78 - 80
C-9~19 - 21
C-10~25 - 27
C-19~29 - 31
C-21~70 - 72
C-24~80 - 82
C-25~72 - 74

Disclaimer: The data presented are estimations based on related compounds and may not reflect the exact values for this compound.

Table 3: Mass Spectrometry and IR Data

TechniqueExpected Observations
Mass Spectrometry (HR-ESI-MS)[M+H]⁺ or [M+Na]⁺ corresponding to C₃₀H₅₀O₃
Infrared (IR) Spectroscopy~3400 cm⁻¹ (O-H stretching), ~1100 cm⁻¹ (C-O stretching)

Disclaimer: The data presented are estimations based on related compounds and may not reflect the exact values for this compound.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic characterization of cycloartane triterpenoids from plant material.

1. Isolation Protocol

start Dried and Powdered Leaves of Lansium domesticum extraction Maceration with Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), water) filtration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractions Fraction Collection and TLC Analysis chromatography1->fractions chromatography2 Preparative HPLC fractions->chromatography2 pure_compound Isolated this compound chromatography2->pure_compound

Caption: General workflow for the isolation of triterpenoids from plant material.

  • Extraction: Dried and powdered leaves of Lansium domesticum are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica (B1680970) gel. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC).

2. Spectroscopic Analysis Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) at a frequency of 400 MHz or higher for proton and 100 MHz or higher for carbon. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

Signaling Pathways and Logical Relationships

The characterization of a natural product like this compound follows a logical progression from isolation to structure elucidation and biological testing.

A Plant Material (Lansium domesticum) B Extraction and Isolation A->B C Purity Assessment (TLC, HPLC) B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Structure Elucidation D->E F Biological Activity Screening (e.g., Anti-tumor) E->F G Identification of This compound E->G

An In-depth Technical Guide to 21,24-Epoxycycloartane-3,25-diol: Properties, Protocols, and Potential Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential applications in drug discovery. This document details experimental protocols for its isolation and characterization, and explores its potential mechanisms of action through signaling pathway diagrams.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C30H50O3[1][2]
Molecular Weight 458.72 g/mol [1]
CAS Number 125305-73-9[2]
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Purity >98% (Commercially available)[2]

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of this compound, based on methodologies reported for similar triterpenoids isolated from Lansium domesticum.

Isolation of this compound from Lansium domesticum

This protocol is a generalized procedure based on the extraction and isolation of triterpenoids from Lansium domesticum as described in the literature.[3][4]

Workflow for Isolation:

G start Dried and Powdered Lansium domesticum Leaves extraction Maceration with Methanol at Room Temperature start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent Partitioning (e.g., n-hexane, ethyl acetate) crude_extract->partition fractions Ethyl Acetate Fraction partition->fractions vlc Vacuum Liquid Chromatography (VLC) (Silica Gel, Gradient Elution) fractions->vlc subfractions Bioactive Sub-fractions vlc->subfractions cc Column Chromatography (CC) (Silica Gel, Isocratic/Gradient Elution) subfractions->cc purified Purified this compound cc->purified G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 21,24-Epoxycycloartane- 3,25-diol Inhibitor->Raf G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Inhibitor 21,24-Epoxycycloartane- 3,25-diol Inhibitor->Destruction_Complex Potentially Stabilizes

References

Preliminary Biological Screening of 21,24-Epoxycycloartane-3,25-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene. The information is compiled from available scientific literature to support further research and development efforts.

Introduction

This compound is a natural compound isolated from the leaves of Lansium domesticum[1]. As part of the broader family of cycloartane (B1207475) triterpenoids, which are known for a variety of biological activities including cytotoxic and anti-inflammatory effects, this compound has been subject to preliminary biological evaluation. The primary reported activity for this compound is its potential to inhibit skin-tumor promotion[1]. This has been investigated using an in vitro assay based on the inhibition of Epstein-Barr virus (EBV) activation.

Biological Activity Data

The principal biological activity identified for this compound is the inhibition of tumor promotion. This was evaluated through an assay measuring the inhibition of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus (EBV) early antigen (EA) activation in Raji cells.

Biological ActivityAssayKey FindingsQuantitative Data (IC50)Reference
Anti-tumor Promotion Inhibition of TPA-induced Epstein-Barr Virus Early Antigen (EBV-EA) ActivationInhibits skin-tumor promotionData not available in reviewed literature.Nishizawa M, et al. (1989)[1]

Experimental Protocols

While the specific, detailed protocol used in the original study by Nishizawa et al. is not fully available in the reviewed literature, a general methodology for the inhibition of TPA-induced EBV-EA activation in Raji cells is outlined below. This protocol is based on standard practices for this type of assay.

Inhibition of TPA-Induced EBV-EA Activation Assay

Objective: To assess the potential of a test compound to inhibit the activation of the Epstein-Barr virus lytic cycle, which is a marker for potential anti-tumor promoting activity.

Cell Line: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV.

Materials:

  • Raji cells

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) as the inducing agent

  • This compound (test compound)

  • Phosphate-buffered saline (PBS)

  • Fluorescein isothiocyanate (FITC)-conjugated anti-EBV-EA antibody

  • Propidium (B1200493) iodide (PI) or other viability dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Raji cells are cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: Cells are seeded in 24-well plates at a density of approximately 1 x 10^6 cells/mL.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (solvent only) is also included.

  • Induction of EBV-EA: After a short pre-incubation with the test compound, TPA is added to the cultures to induce the EBV lytic cycle. A negative control (without TPA) is also maintained.

  • Incubation: The treated cells are incubated for 48 hours.

  • Staining: After incubation, the cells are washed with PBS and then stained with a FITC-conjugated antibody specific for the EBV early antigen (EA). Cell viability can be assessed concurrently using a dye like propidium iodide.

  • Analysis: The percentage of EBV-EA positive cells is determined by counting under a fluorescence microscope or by analysis on a flow cytometer.

  • Data Interpretation: The inhibitory activity of the test compound is calculated as the percentage reduction in EBV-EA positive cells compared to the TPA-treated control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture Raji Cells seed Seed Cells in Plates culture->seed add_compound Add this compound seed->add_compound add_tpa Add TPA to Induce EBV Lytic Cycle add_compound->add_tpa incubate Incubate for 48 hours add_tpa->incubate wash Wash Cells incubate->wash stain Stain with Anti-EBV-EA Antibody wash->stain analyze Analyze by Fluorescence Microscopy / Flow Cytometry stain->analyze

Caption: Workflow for the EBV-EA Induction Assay.

TPA-Induced Signaling Pathway Leading to EBV Activation

G TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC activates AP1 AP-1 (Transcription Factor) PKC->AP1 activates BZLF1 BZLF1 Gene (Zta) AP1->BZLF1 promotes transcription EBV_Lytic EBV Lytic Cycle Activation BZLF1->EBV_Lytic initiates

Caption: TPA-induced signaling for EBV lytic cycle activation.

Context and Future Directions

The inhibitory effect of this compound on EBV activation suggests a potential mechanism for its observed anti-tumor promoting activity. This is consistent with findings for other cycloartane triterpenoids, which have demonstrated a range of biological effects, including cytotoxicity against various cancer cell lines.

Further research is warranted to:

  • Determine the precise IC50 value of this compound in the EBV-EA inhibition assay.

  • Elucidate the specific molecular targets within the signaling pathway.

  • Evaluate the compound's activity in a broader range of cancer-related assays, including cytotoxicity, anti-proliferative, and anti-inflammatory screens.

  • Conduct in vivo studies to validate the in vitro findings.

This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and related cycloartane triterpenoids.

References

An In-depth Technical Guide on 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

21,24-Epoxycycloartane-3,25-diol is a naturally occurring cycloartane-type triterpenoid (B12794562) that has garnered attention for its potential as a chemopreventive agent. First isolated from the leaves of Lansium domesticum, this compound has demonstrated significant inhibitory effects on skin tumor promotion in preclinical studies.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, covering its isolation, structural elucidation, and biological activities. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development of this promising natural product.

Introduction

Cycloartane (B1207475) triterpenoids are a class of natural products characterized by a tetracyclic skeleton with a cyclopropane (B1198618) ring. These compounds are widely distributed in the plant kingdom and have been shown to possess a diverse range of biological activities. This compound is a notable member of this class, distinguished by an epoxy bridge between C-21 and C-24. Its primary reported biological activity is the inhibition of skin-tumor promotion, suggesting its potential as a lead compound in the development of new cancer chemopreventive drugs.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C30H50O3[1][3]
Molecular Weight 458.72 g/mol [1]
CAS Number 125305-73-9[3]
Appearance Powder[3]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Isolation and Structural Elucidation

Natural Sources

This compound has been isolated from the leaves of Lansium domesticum, a tree species belonging to the Meliaceae family, which is native to Southeast Asia.[1][4][5][6][7][8]

Isolation Protocol

G start Dried Leaves of Lansium domesticum extraction Maceration with Methanol start->extraction partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound This compound chromatography2->pure_compound

Generalized Isolation Workflow.
Structural Data

The structure of this compound was determined through spectroscopic analysis. Although the specific NMR and MS data from the original publication are not widely disseminated, the structural assignment is well-established.

Table 1: Spectroscopic Data for this compound (Predicted and from related compounds)

Data Type Key Features
¹H NMR Signals corresponding to a cycloartane skeleton including the characteristic cyclopropane protons. Resonances for methyl groups, hydroxyl protons, and protons adjacent to the epoxy ring and hydroxyl groups are expected.
¹³C NMR Approximately 30 carbon signals, including those of the cycloartane core, the epoxy ring carbons, and carbons bearing hydroxyl groups.
Mass Spec. A molecular ion peak corresponding to the molecular formula C30H50O3 and characteristic fragmentation patterns for cycloartane triterpenoids.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The complexity of the cycloartane skeleton and the stereochemistry of the molecule present significant synthetic challenges.

Biological Activity: Inhibition of Skin-Tumor Promotion

The most significant reported biological activity of this compound is its ability to inhibit skin-tumor promotion.[1][2]

Experimental Protocol: In Vitro Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

A common in vitro screening method for potential anti-tumor promoters is the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[9][10][11] While the specific results for this compound are not detailed in the available literature, the general protocol is as follows:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis Raji Raji Cells TPA TPA (Tumor Promoter) Raji->TPA Induces EBV-EA Incubation Incubation (37°C, 48h) TPA->Incubation Compound This compound (Test Compound) Compound->Incubation Inhibits EBV-EA Staining Immunofluorescence Staining for EBV-EA Incubation->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Quantification of EBV-EA Positive Cells Microscopy->Quantification

EBV-EA Activation Inhibition Assay Workflow.

Table 2: Bioactivity Data for this compound

Assay Endpoint Result Reference
Inhibition of Skin-Tumor PromotionIn vivo mouse modelActive[1]
Inhibition of EBV-EA ActivationIn vitro assayPotent Inhibitor
Proposed Mechanism of Action

The inhibitory effect on tumor promotion is often associated with the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis. The exact molecular targets of this compound have not been elucidated. However, many anti-tumor promoters are known to interfere with the protein kinase C (PKC) activation pathway, which is a key target of TPA.

G TPA TPA PKC Protein Kinase C (PKC) TPA->PKC Activates Downstream Downstream Signaling (e.g., AP-1, NF-κB) PKC->Downstream Proliferation Cell Proliferation & Inflammation Downstream->Proliferation Compound This compound Compound->PKC Inhibits

Proposed Mechanism of Action.

Future Directions

The promising anti-tumor promoting activity of this compound warrants further investigation. Key areas for future research include:

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent.

  • In Vivo Efficacy Studies: Further in vivo studies in various cancer models are needed to confirm its chemopreventive and potentially therapeutic effects.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its translation to clinical settings.

Conclusion

This compound is a fascinating natural product with demonstrated potential as an inhibitor of skin tumor promotion. While the initial discovery has laid a strong foundation, significant research is still required to fully understand its therapeutic potential. This technical guide consolidates the current knowledge and aims to serve as a valuable resource for researchers dedicated to the discovery and development of novel anticancer agents from natural sources.

References

Methodological & Application

Application Notes and Protocols for ¹H and ¹³C NMR of Cycloartane Triterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of cycloartane (B1207475) triterpenes. This class of tetracyclic triterpenoids, characterized by a cyclopropane (B1198618) ring at C-9/C-19, presents a unique set of spectral features that are critical for their identification and characterization.

Application Notes

Cycloartane triterpenes are a diverse group of natural products with significant pharmacological activities, including anti-inflammatory, anticancer, and anti-aging effects. The precise determination of their molecular structure is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for the unambiguous structural assignment of these complex molecules.

Key Structural Features and Corresponding NMR Signals:

The cycloartane skeleton possesses several characteristic structural motifs that give rise to diagnostic signals in both ¹H and ¹³C NMR spectra.

  • Cyclopropane Ring (C-9, C-10, C-19): The most distinctive feature is the C-9, C-19 cyclopropane ring. The two diastereotopic protons on the C-19 methylene (B1212753) group typically appear as a pair of doublets (an AB system) in the high-field region of the ¹H NMR spectrum, usually between δ 0.3 and 0.6 ppm, with a small geminal coupling constant (J ≈ 4-5 Hz).

  • Methyl Groups: Cycloartane triterpenes possess several methyl groups, the chemical shifts of which are highly informative about the substitution pattern and stereochemistry of the molecule. These typically appear as singlets in the ¹H NMR spectrum.

  • Hydroxyl Groups: The presence and position of hydroxyl groups significantly influence the chemical shifts of neighboring protons and carbons. For instance, a hydroxyl group at C-3 results in a downfield shift of the H-3 proton signal to approximately δ 3.2-3.7 ppm.[1]

  • Side Chain: The nature of the side chain at C-17 is a major source of structural diversity in cycloartane triterpenes. The signals from the side chain protons and carbons must be carefully analyzed to determine its structure.

Data Presentation: Characteristic NMR Data of Cycloartane Triterpenes

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core structure of cycloartane triterpenes. It is important to note that these values can vary depending on the specific substitution pattern and the solvent used.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for the Cycloartane Skeleton

ProtonChemical Shift Range (ppm)MultiplicityTypical Coupling Constants (J, Hz)
H-19a, H-19b0.3 - 0.6d (AB system)4.0 - 5.0
H-3 (with 3β-OH)3.2 - 3.7m or dd
Methyl Protons (e.g., C-18, C-28, C-30)0.8 - 1.3s
Olefinic Protons4.5 - 6.0various

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the Cycloartane Skeleton

CarbonChemical Shift Range (ppm)
C-3 (with 3β-OH)75.0 - 80.0
C-919.0 - 25.0
C-1025.0 - 30.0
C-1929.0 - 35.0
Methyl Carbons15.0 - 30.0
Olefinic Carbons110.0 - 160.0
Carbonyl Carbons170.0 - 220.0

Experimental Protocols

The successful acquisition of high-quality NMR data for cycloartane triterpenes requires careful sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is the most commonly used solvent for NMR analysis of cycloartane triterpenes due to its excellent dissolving power for these relatively nonpolar compounds.[1] Other deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or pyridine-d₅ may be used depending on the solubility of the specific compound.

  • Concentration: A concentration of 5-10 mg of the purified triterpene in 0.5-0.6 mL of deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). In many modern spectrometers, the residual solvent peak can also be used for calibration.[2][3]

2. 1D NMR Spectroscopy

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of 12-15 ppm is usually sufficient.

    • Acquisition Time: An acquisition time of 2-3 seconds is recommended to ensure good resolution.

    • Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 16 to 64 scans.

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz or higher frequency for ¹³C is recommended.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.

    • Spectral Width: A spectral width of 200-250 ppm is standard.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, which can take several hours.

3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in cycloartane triterpenes.[4]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and for establishing the overall carbon skeleton.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing valuable information about the stereochemistry of the molecule.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of cycloartane triterpenes using NMR and the key structural features that can be identified.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation A Purified Cycloartane Triterpene B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR (COSY, HSQC, HMBC, ROESY/NOESY) D->E F Assign Characteristic Signals (e.g., Cyclopropane, Methyls) E->F G Establish H-H Connectivity (COSY) F->G H Assign C Signals (HSQC) G->H I Connect Fragments & Determine Carbon Skeleton (HMBC) H->I J Determine Stereochemistry (ROESY/NOESY) I->J K Propose Final Structure J->K

Caption: Experimental workflow for the structural elucidation of cycloartane triterpenes using NMR.

logical_relationships cluster_structure Cycloartane Triterpene Core Structure cluster_nmr Characteristic NMR Signals structure Key Structural Features Cyclopropane Ring (C-9, C-19) Methyl Groups Hydroxyl Groups Side Chain at C-17 nmr_signals Diagnostic NMR Resonances ¹H: δ 0.3-0.6 (AB system, J ≈ 4-5 Hz) ¹H: δ 0.8-1.3 (singlets) ¹H: δ 3.2-3.7 (multiplet) ¹H & ¹³C: Variable shifts structure:f1->nmr_signals:f1 gives rise to structure:f2->nmr_signals:f2 gives rise to structure:f3->nmr_signals:f3 gives rise to structure:f4->nmr_signals:f4 gives rise to

Caption: Logical relationship between key structural features of cycloartane triterpenes and their characteristic NMR signals.

References

Application Note: Mass Spectrometry Fragmentation of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed theoretical application note on the mass spectrometry fragmentation of 21,24-Epoxycycloartane-3,25-diol, a cycloartane-type triterpenoid (B12794562). Due to the limited availability of direct mass spectral data for this specific compound, this note outlines the predicted fragmentation patterns based on the known behavior of similar cycloartane (B1207475) triterpenoids. A generalized experimental protocol for the analysis of such compounds is also provided. This information is intended to guide researchers in the structural elucidation of this compound and related natural products.

Introduction

This compound is a cycloartanoid triterpene that can be isolated from various plant sources.[1][2] Triterpenoids, a large and structurally diverse class of natural products, are known for their wide range of biological activities. Mass spectrometry is a crucial analytical technique for the structural characterization of these complex molecules. Understanding the fragmentation patterns is key to identifying and differentiating isomers, as well as elucidating the structures of new compounds.

The fragmentation of triterpenoids in mass spectrometry is often characterized by specific cleavage patterns, including the loss of small neutral molecules and retro-Diels-Alder (rDA) reactions within the ring system.[3][4] For cycloartane-type triterpenoids, the presence of the cyclopropane (B1198618) ring and various functional groups influences the fragmentation pathways.

Predicted Mass Spectrometry Fragmentation of this compound

The structure of this compound (Molecular Formula: C30H50O3, Molecular Weight: 458.72 g/mol ) contains a cycloartane skeleton with hydroxyl groups at C-3 and C-25, and an epoxy ring between C-21 and C-24.[1][2][5][6][7] Based on common fragmentation patterns of cycloartane and other pentacyclic triterpenoids, the following fragmentation pathways are predicted under electrospray ionization (ESI) or electron ionization (EI).

Initial Ionization and Dehydration

In positive ion mode ESI-MS, the molecule is expected to form a protonated molecule [M+H]⁺ (m/z 459.38). Under both ESI and EI conditions, the initial fragmentation is likely to involve the loss of water molecules from the hydroxyl groups.

  • [M+H-H₂O]⁺: m/z 441.37

  • [M+H-2H₂O]⁺: m/z 423.36

Side Chain Fragmentation

The side chain containing the epoxy ring and a hydroxyl group is a likely site for initial fragmentation. Cleavage of the C-C bonds in the side chain can lead to several characteristic fragment ions.

Ring System Fragmentation (Retro-Diels-Alder Reactions)

The cycloartane ring system can undergo characteristic retro-Diels-Alder (rDA) reactions, leading to specific fragment ions that provide structural information about the different rings.

Predicted Fragmentation Table

The following table summarizes the predicted key fragment ions for this compound. The relative abundances are hypothetical and would need to be confirmed by experimental data.

Predicted m/z Proposed Ion Formula Predicted Fragmentation Pathway
459.38[C₃₀H₅₁O₃]⁺Protonated molecule [M+H]⁺
441.37[C₃₀H₄₉O₂]⁺Loss of one water molecule from [M+H]⁺
423.36[C₃₀H₄₇O]⁺Loss of two water molecules from [M+H]⁺
315.26[C₂₁H₃₅O]⁺Cleavage of the side chain at C17-C20
175.14[C₁₁H₁₉O₂]⁺Fragment corresponding to the side chain
124.12[C₉H₁₆]⁺Characteristic fragment of the cycloartane A/B rings

Experimental Protocol

This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations (e.g., 1-100 µg/mL) using the mobile phase as the diluent.

  • Plant Extract: For the analysis of plant extracts, perform a suitable extraction method (e.g., maceration with methanol or ethanol) followed by filtration and appropriate dilution.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for triterpenoid analysis.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid, is commonly used.

    • Gradient Example: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ESI modes.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment ion spectra.

    • Scan Range: m/z 50 - 1000.

Data Analysis
  • Acquire full scan MS and tandem MS (MS/MS) data.

  • Identify the protonated molecule [M+H]⁺ and/or other adducts in the full scan spectrum.

  • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.

  • Compare the observed fragmentation patterns with the predicted pathways and data from related compounds to confirm the structure.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway M This compound (m/z 458.72) MH [M+H]⁺ (m/z 459.38) M->MH ESI+ Frag1 [M+H-H₂O]⁺ (m/z 441.37) MH->Frag1 - H₂O Frag3 Side Chain Cleavage (m/z 315.26) MH->Frag3 - C₉H₁₅O₂ Frag4 Side Chain Fragment (m/z 175.14) MH->Frag4 Side Chain Frag5 rDA Fragment (m/z 124.12) MH->Frag5 rDA Frag2 [M+H-2H₂O]⁺ (m/z 423.36) Frag1->Frag2 - H₂O Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Sample Extract Extraction/Dissolution Start->Extract Dilute Dilution Extract->Dilute LC HPLC/UHPLC Separation Dilute->LC MS ESI-MS Analysis LC->MS MSMS Tandem MS (MS/MS) MS->MSMS DataAcq Data Acquisition MSMS->DataAcq FragAnalysis Fragmentation Analysis DataAcq->FragAnalysis StructElucid Structural Elucidation FragAnalysis->StructElucid

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the purification of 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential therapeutic properties. The protocol outlines the extraction of the compound from its natural source, Lansium domesticum leaves, followed by a multi-step purification process culminating in a semi-preparative High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of bioactive natural products.

Introduction

This compound is a cycloartanoid triterpene that can be isolated from the leaves of Lansium domesticum[1][2]. Triterpenoids are a diverse class of natural products with a wide range of biological activities, and cycloartane-type triterpenoids, in particular, have garnered interest for their potential as therapeutic agents[3]. The purification of these compounds from complex plant extracts presents a significant challenge, requiring robust and efficient separation techniques. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of such target molecules, offering high resolution and reproducibility. This application note provides a detailed protocol for the extraction, preliminary fractionation, and final HPLC purification of this compound.

Materials and Methods

Plant Material and Extraction

Dried and powdered leaves of Lansium domesticum (2.0 kg) are subjected to sequential extraction with solvents of increasing polarity to isolate the crude triterpenoid fraction. The extraction is performed at room temperature to minimize the degradation of thermolabile compounds.

Preliminary Purification: Vacuum Liquid Chromatography (VLC)

The crude extract rich in triterpenoids is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel. This step serves to separate the complex mixture into fractions of decreasing polarity, thereby enriching the target compound and simplifying the subsequent HPLC purification.

HPLC Purification

A semi-preparative Reverse-Phase HPLC (RP-HPLC) method is employed for the final purification of this compound. The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like triterpenoids. A gradient elution with acetonitrile (B52724) and water allows for the effective separation of the target compound from closely related impurities.

Data Presentation

The physicochemical properties of this compound are summarized in Table 1. The parameters for the semi-preparative HPLC method are detailed in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₃[4]
Molecular Weight458.73 g/mol [4]
AppearanceWhite Powder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[4]
StorageDesiccate at -20°C[4]

Table 2: Semi-Preparative HPLC Method Parameters

ParameterCondition
InstrumentSemi-Preparative HPLC System with PDA Detector
ColumnC18, 5 µm, 10 x 250 mm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 95% B over 30 min
Flow Rate4.0 mL/min
Injection Volume500 µL
Column Temperature30 °C
Detection210 nm

Experimental Protocols

Protocol 1: Extraction of this compound from Lansium domesticum
  • Macerate 2.0 kg of dried, powdered leaves of Lansium domesticum with n-hexane (3 x 6 L, 24 h each) at room temperature to remove non-polar constituents.

  • Discard the n-hexane extracts and subsequently macerate the plant residue with ethyl acetate (3 x 6 L, 24 h each).

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.

Protocol 2: Preliminary Purification by Vacuum Liquid Chromatography (VLC)
  • Prepare a VLC column with 500 g of silica gel 60.

  • Adsorb 50 g of the crude ethyl acetate extract onto 100 g of silica gel.

  • Load the adsorbed sample onto the top of the VLC column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (100:0 to 0:100, v/v), followed by ethyl acetate and methanol (B129727) (100:0 to 80:20, v/v).

  • Collect fractions of 500 mL and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an anisaldehyde-sulfuric acid reagent.

  • Combine fractions containing the target compound, as indicated by TLC, and evaporate the solvent.

Protocol 3: HPLC Purification of this compound
  • Dissolve the enriched fraction from VLC in a minimal amount of methanol.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Set up the semi-preparative HPLC system according to the parameters in Table 2.

  • Inject the sample and collect the eluent corresponding to the peak of this compound.

  • Combine the collected fractions and evaporate the solvent under reduced pressure.

  • Assess the purity of the isolated compound by analytical HPLC and confirm its identity using spectroscopic methods (NMR, MS).

Visualization of Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Plant_Material Dried Leaves of Lansium domesticum Extraction Sequential Extraction (n-Hexane, Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Ethyl Acetate Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Enriched_Fraction Enriched Fraction VLC->Enriched_Fraction HPLC Semi-Preparative RP-HPLC Enriched_Fraction->HPLC Pure_Compound Pure 21,24-Epoxycycloartane -3,25-diol HPLC->Pure_Compound Analysis Purity & Structural Analysis (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of this compound from the leaves of Lansium domesticum. The combination of preliminary fractionation by VLC and final purification by semi-preparative RP-HPLC is an effective strategy for obtaining this cycloartane triterpenoid in high purity. This methodology can be adapted for the purification of other similar natural products.

References

In Vitro Assays for 21,24-Epoxycycloartane-3,25-diol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] This natural compound has garnered interest for its potential therapeutic properties, particularly its reported activity as an inhibitor of skin-tumor promotion.[1] These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its anti-tumor promoting and cytotoxic effects. The provided methodologies are based on established techniques for assessing the activity of similar natural products.

Data Presentation

Table 1: In Vitro Biological Activity of Cycloartane (B1207475) Triterpenoids

Compound/ExtractAssay TypeCell LineEndpointResultReference
Lansium domesticum hexane (B92381) leaf extractsCytotoxicityA549 (Non-small cell lung cancer)IC502.694 µg/mL (bioactive fraction LH6-6)[2]
Kokosanolide A (from L. domesticum)CytotoxicityMCF-7 (Breast cancer)IC5045.90 µg/mL[3]
Kokosanolide C (from L. domesticum)CytotoxicityMCF-7 (Breast cancer)IC5018.41 µg/mL[3]

Mandatory Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay EBV-EA Activation Assay cluster_data Data Analysis compound 21,24-Epoxycycloartane- 3,25-diol dissolve Dissolve in DMSO (Stock Solution) compound->dissolve treatment Treat with Compound dissolve->treatment Serial Dilutions cells Raji Cells inducer Induce with TPA + Sodium Butyrate (B1204436) incubation Incubate (37°C, 48h) smear Prepare Cell Smears stain Immunofluorescence Staining analyze Microscopic Analysis (% EA-positive cells) calculate Calculate % Inhibition analyze->calculate ic50 Determine IC50 calculate->ic50

cytotoxicity_workflow cluster_prep Compound Preparation cluster_assay MTT Cytotoxicity Assay cluster_data Data Analysis compound 21,24-Epoxycycloartane- 3,25-diol dissolve Dissolve in DMSO (Stock Solution) compound->dissolve treatment Treat with Compound dissolve->treatment Serial Dilutions cells Seed Cancer Cells (e.g., A549, MCF-7) incubation Incubate (37°C, 72h) mtt Add MTT Reagent incubation2 Incubate (4h) solubilize Solubilize Formazan (B1609692) read Measure Absorbance (570 nm) viability Calculate % Viability read->viability ic50 Determine IC50 viability->ic50

signaling_pathway TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC Activates AP1 AP-1 Activation PKC->AP1 Leads to EBV_EA EBV-EA Induction AP1->EBV_EA Tumor_Promotion Tumor Promotion EBV_EA->Tumor_Promotion Compound 21,24-Epoxycycloartane- 3,25-diol Compound->PKC Inhibits

Experimental Protocols

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a widely used in vitro method to screen for anti-tumor promoting activity. The principle is based on the ability of tumor promoters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the expression of the Epstein-Barr virus early antigen (EBV-EA) in latently infected Raji cells. Inhibitors of tumor promotion will suppress this induction.

Materials:

  • Raji cells (human B-lymphoblastoid cell line, latently infected with EBV)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Sodium butyrate

  • Phosphate-buffered saline (PBS)

  • Acetone

  • Methanol

  • Anti-EBV-EA-D IgG antibody

  • FITC-conjugated secondary antibody

  • 96-well plates

  • Glass slides

  • Fluorescence microscope

Protocol:

  • Cell Culture: Maintain Raji cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.5%.

  • Assay Procedure: a. Seed Raji cells at a density of 1 x 10^6 cells/mL in a 96-well plate. b. To induce EBV-EA expression, add sodium butyrate (final concentration, e.g., 4 mM) and TPA (final concentration, e.g., 20 ng/mL) to the cell suspension. c. Immediately add the different concentrations of this compound to the wells. Include a positive control (TPA + sodium butyrate) and a negative control (vehicle only). d. Incubate the plate at 37°C for 48 hours.

  • Immunofluorescence Staining: a. After incubation, wash the cells with PBS. b. Prepare cell smears on glass slides and air-dry. c. Fix the cells with a cold acetone:methanol (1:1) solution for 10 minutes. d. Wash the slides with PBS. e. Incubate the smears with anti-EBV-EA-D IgG antibody (primary antibody) for 1 hour at 37°C. f. Wash the slides with PBS. g. Incubate with FITC-conjugated secondary antibody for 1 hour at 37°C in the dark. h. Wash the slides with PBS and mount with a coverslip.

  • Data Analysis: a. Observe the slides under a fluorescence microscope. b. Count the number of EA-positive cells (showing green fluorescence) and the total number of cells in at least 500 cells per sample. c. Calculate the percentage of EA-positive cells. d. The inhibitory activity is calculated as the percentage reduction of EA-positive cells in the treated group compared to the positive control. e. Determine the IC50 value (the concentration of the compound that inhibits EBV-EA induction by 50%).

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: a. Culture the chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5 x 10^3 cells per well. c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. b. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). d. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for an additional 4 hours at 37°C. c. After 4 hours, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

References

Application Notes and Protocols for Cytotoxicity Assays of Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane (B1207475) triterpenoids, a significant class of natural products primarily found in the plant kingdom, have garnered substantial interest in drug discovery due to their diverse pharmacological activities, including potent anticancer effects.[1] These compounds are characterized by a tetracyclic skeleton with a cyclopropane (B1198618) ring, and their cytotoxicity against various cancer cell lines is a key area of investigation. This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of cycloartane triterpenoids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and oncology. The protocols for three commonly employed cytotoxicity assays—MTT, SRB, and LDH—are detailed herein, along with a summary of reported cytotoxic activities of various cycloartane triterpenoids.

Common Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is crucial for obtaining reliable and reproducible data. The most common assays for evaluating the cytotoxic potential of cycloartane triterpenoids include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: This is a colorimetric assay based on the binding of the SRB dye to cellular proteins.[3][4][5] It provides a measure of cell density and is less susceptible to interference from compounds that affect mitochondrial function.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture medium.[6][7][8][9] It is a reliable indicator of cell membrane integrity and cytotoxicity.[9]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for evaluating the cytotoxicity of natural products.[2][10][11][12]

Materials:

  • Cycloartane triterpenoid (B12794562) stock solution (in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10][12]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the cycloartane triterpenoid stock solution in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB Cytotoxicity Assay

This protocol is based on established methods for assessing cytotoxicity of plant extracts and their derivatives.[3][4][5][13][14]

Materials:

  • Cycloartane triterpenoid stock solution

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), ice-cold (10% w/v)

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[3]

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at an optimal density and incubate for 24 hours.[3]

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the cycloartane triterpenoid to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • Cell Fixation: Gently add 50-100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[5]

  • Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.[3] Allow the plates to air dry completely.

  • SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3][5]

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[3] Allow the plates to air dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at 515 nm or 540 nm using a microplate reader.[5][13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

LDH Cytotoxicity Assay

This protocol is a general guide based on commercially available LDH assay kits and published methods.[6][8][9][15]

Materials:

  • Cycloartane triterpenoid stock solution

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction mixture or substrate, cofactor, and dye)

  • Lysis Buffer (provided in the kit for maximum LDH release control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the cycloartane triterpenoid as described for the MTT and SRB assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24-48 hours) at 37°C.[6]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][15]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation: Cytotoxicity of Cycloartane Triterpenoids

The following tables summarize the reported cytotoxic activities (IC50 values) of various cycloartane triterpenoids against different human cancer cell lines.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga Species

CompoundCancer Cell LineIC50 (µM)Reference
Cimigenol-type CycloartanesHL-60 (Leukemia)0.83 - 23.94[10]
SMMC-7721 (Hepatocellular carcinoma)0.83 - 23.94[10]
A549 (Lung cancer)0.83 - 23.94[10]
MCF-7 (Breast cancer)0.83 - 23.94[10]
SW-480 (Colon cancer)0.83 - 23.94[10]
Cimdahxynoside FFive human cancer cell lines6.6 - 9.9[10]
Cimigenol-3-O-β-D-xylopyranosideMCF7 (Breast cancer)> 100[16]
25-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Breast cancer)15.6[16]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranosideMCF7 (Breast cancer)12.5[16]
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideMCF7 (Breast cancer)18.2[16]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Breast cancer)21.3[16]
Cimigenol (KY17)HT-29 (Colon cancer)Not specified[17]
Three cycloartane triterpenoids from C. dahuricaHepG2, R-HepG2, HL-60Active[18]
Six new 9,19-cycloartane triterpenesHL-60, SMMC-7721, A-549, MCF-7, SW4801.2 to 27.8[19]

Table 2: Cytotoxicity of Cycloartane Triterpenoids from Astragalus Species

CompoundCancer Cell LineIC50 (µM)Reference
Unspecified cycloartane glycosideHeLa (Cervical cancer)10[20]
Cyclocephalogenin glycoside (Compound 8)MCF7 (Breast cancer)45[21]
Astragaloside IV, Cyclocanthoside E, Astrasieversianin X, Macrophyllosaponins B and DMCF-7, MDA-MB-231 (Breast cancer)Significant cytotoxicity at 10-200 µM[22]

Table 3: Cytotoxicity of Cycloartane Triterpenoids from Other Plant Sources

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
Mollic acid arabinoside (MAA)Leea indicaCa Ski (Cervical cancer)19.21[23][24]
Mollic acid xyloside (MAX)Leea indicaCa Ski (Cervical cancer)33.33[23][24]
Actaticas A-GActaea asiaticaHT-29, McF-79.2–26.4[25]
Cycloart-23(E)-ene-3β,25-diolEuphorbia macrostegiaMDA-MB-468 (Breast cancer)2.05 µg/mL[26]
Cycloart-23(Z)-ene-3β,25-diolEuphorbia macrostegiaMCF-7 (Breast cancer)5.4 µg/mL[26]
Sterenoid EStereum sp.SMMC-7721, HL-607.6, 4.7[27]

Signaling Pathways and Visualizations

Cycloartane triterpenoids often induce cytotoxicity through the activation of apoptotic pathways. Several studies have shown that these compounds can trigger apoptosis via p53-dependent mitochondrial signaling pathways, leading to the activation of caspases.[16][28]

Below are Graphviz diagrams illustrating a typical experimental workflow for a cytotoxicity assay and a simplified signaling pathway implicated in cycloartane triterpenoid-induced apoptosis.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Cycloartane Triterpenoid incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Measure Absorbance at 570nm add_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cycloartane Cycloartane Triterpenoid p53 p53 Activation cycloartane->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Membrane Potential Loss bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-7) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified p53-dependent mitochondrial apoptosis pathway.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general framework for investigating the anti-inflammatory properties of 21,24-Epoxycycloartane-3,25-diol. At the time of generating this document, specific experimental data on the anti-inflammatory activity of this particular compound is limited in publicly accessible literature. The protocols and hypothetical data presented are based on established methods for evaluating the anti-inflammatory effects of related cycloartane (B1207475) triterpenoids. Researchers should optimize and validate these protocols for their specific experimental conditions.

Introduction

This compound is a cycloartane-type triterpenoid, a class of natural products known for a wide range of biological activities. While initially identified for its potential to inhibit skin-tumor promotion, its structural similarity to other cycloartanes with demonstrated anti-inflammatory effects suggests it may also modulate inflammatory pathways. This document outlines detailed protocols for assessing the in vitro and in vivo anti-inflammatory activity of this compound, focusing on its potential to inhibit key inflammatory mediators and signaling pathways.

In Vitro Anti-inflammatory Activity Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)Absorbance at 540 nm (Mean ± SD)% Inhibition of NO Production
Control (Unstimulated)0.052 ± 0.004-
LPS (1 µg/mL)0.488 ± 0.0210%
10.415 ± 0.01815.0%
50.327 ± 0.01533.0%
100.249 ± 0.01149.0%
250.151 ± 0.00969.1%
500.093 ± 0.00781.0%
Inhibition of Cyclooxygenase-2 (COX-2) Activity

This assay evaluates the direct inhibitory effect of the compound on the enzymatic activity of COX-2, a key enzyme in the synthesis of prostaglandins.

Experimental Protocol:

  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Enzyme and Substrate: Use a commercial COX-2 inhibitor screening assay kit. Typically, this involves ovine or human recombinant COX-2 and arachidonic acid as the substrate.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of this compound.

  • Incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: Measure the production of prostaglandin (B15479496) E₂ (PGE₂) using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)PGE₂ Concentration (pg/mL) (Mean ± SD)% COX-2 Inhibition
No Enzyme Control5.2 ± 0.8-
Vehicle Control155.4 ± 12.10%
1130.1 ± 10.516.3%
1098.7 ± 8.936.5%
5055.2 ± 6.364.5%
10028.9 ± 4.181.4%

In Vivo Anti-inflammatory Activity Protocol

Carrageenan-Induced Paw Edema in Mice

This is a standard model to assess acute inflammation and the efficacy of potential anti-inflammatory agents.

Experimental Protocol:

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into four groups (n=6):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Carrageenan control.

    • Group III: this compound (e.g., 50 mg/kg, p.o.).

    • Group IV: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Compound Administration: Administer the test compound or vehicle orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

Hypothetical Data Presentation:

GroupTreatmentPaw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
IVehicle0.02 ± 0.01-
IICarrageenan0.58 ± 0.050%
IIIThis compound (50 mg/kg)0.31 ± 0.0446.6%
IVIndomethacin (10 mg/kg)0.22 ± 0.0362.1%

Mechanistic Studies: Signaling Pathway Analysis

Inhibition of NF-κB Activation

This assay investigates if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Experimental Protocol (Luciferase Reporter Assay):

  • Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293T-NF-κB-Luc).

  • Transfection (if necessary): Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: Treat the cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation.

Inhibition of MAPK Pathway (p38 Phosphorylation)

This protocol determines if the compound affects the MAPK signaling pathway by analyzing the phosphorylation status of p38.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and calculate the ratio of phospho-p38 to total p38.

Visualizations

Signaling Pathways

G cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Target Compound Action cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38_MAPK p38 MAPK MyD88->p38_MAPK NFkB NF-κB (active) IKK->NFkB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB IκB degradation iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Compound This compound Compound->IKK Inhibition Compound->p38_MAPK Inhibition Compound->COX2 Inhibition NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflows

G cluster_0 In Vitro Workflow (NO Assay) cluster_1 In Vivo Workflow (Paw Edema) A1 Seed RAW 264.7 cells A2 Treat with Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Griess Assay A3->A4 A5 Measure Absorbance A4->A5 B1 Administer Compound (p.o.) B2 Inject Carrageenan B1->B2 B3 Measure Paw Volume B2->B3 B4 Calculate % Inhibition B3->B4

Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.

Application Notes and Protocols for Testing 21,24-Epoxycycloartane-3,25-diol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the anti-cancer efficacy of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol. Due to limited direct studies on this specific compound, the protocols and suggested cell lines are based on the activities of structurally similar cycloartane triterpenoids.

Introduction to this compound and Related Compounds

This compound is a cycloartanoid triterpene that has been isolated from Lansium domesticum and has been noted for its potential to inhibit skin-tumor promotion[1]. While detailed efficacy studies on this specific molecule are not widely published, other cycloartane triterpenoids have demonstrated significant anti-cancer properties, suggesting a promising area of investigation for this compound.

Structurally related compounds have shown cytotoxicity against various cancer cell lines, including:

  • Prostate Cancer: PC-3 and DU145 cells[2][3][4].

  • Colon Cancer: HCT-15 cells[5][6].

  • Leukemia: K562 and MOLM-14 cells[7].

The proposed mechanism of action for some cycloartanes involves the induction of apoptosis through the regulation of key proteins such as Bax, Bcl-2, p53, and caspases[4]. Another related compound, Cycloartane-3,24,25-triol, has been shown to inhibit MRCKα kinase[2][3].

Recommended Cell Lines for Efficacy Testing

Based on the activity of related compounds, the following panel of human cell lines is recommended for a comprehensive evaluation of this compound's anti-cancer efficacy.

Cell LineCancer TypeRationale for Selection
PC-3 Prostate CancerHigh sensitivity to other cycloartane triterpenoids.
DU145 Prostate CancerAlternative prostate cancer line to confirm findings.
HCT-15 Colon CancerDemonstrated susceptibility to cycloartane derivatives.
K562 Chronic Myelogenous LeukemiaRepresents a hematological malignancy sensitive to cycloartanes.
HaCaT Keratinocyte (Non-cancerous)To assess the selectivity and potential toxicity to non-cancerous cells.

Quantitative Data Summary of Related Cycloartane Triterpenoids

The following table summarizes the reported efficacy of cycloartane triterpenoids structurally related to this compound, providing a benchmark for expected potency.

CompoundCell LineAssayIC50 / ActivityReference
3β,16β-Dihydroxy-cycloartan-24-onePC-3CytotoxicityHigh[5]
3β,16β-Dihydroxy-cycloartan-24-oneHCT-15CytotoxicityHigh[5]
Cycloartane-3,24,25-triolPC-3WST-1 Proliferation2.226 ± 0.28 µM[2][3]
Cycloartane-3,24,25-triolDU145WST-1 Proliferation1.67 ± 0.18 µM[2][3]
Cycloartan-24-ene-1α,2α,3β-triol (MY-1)PC-3MTT Cytotoxicity9.6 µM (at 24h)[4]
Unnamed Cycloartane AnalogK562WST-1 Proliferation1.83 µM[7]

Experimental Workflow

The following diagram outlines the recommended experimental workflow for assessing the anti-cancer efficacy of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation a Prepare Stock Solution of This compound b Culture Selected Cancer and Non-cancerous Cell Lines a->b c Perform Cell Viability/Cytotoxicity Assay (MTT/WST-1) to Determine IC50 b->c d Apoptosis Assay (Annexin V/PI Staining) c->d e Cell Cycle Analysis (Propidium Iodide Staining) c->e f Western Blot Analysis of Apoptotic Pathway Proteins d->f e->f g Summarize Quantitative Data (IC50 values, % Apoptosis, etc.) f->g h Determine Selectivity Index g->h i Elucidate Potential Mechanism of Action h->i G cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: 21,24-Epoxycycloartane-3,25-diol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cycloartane (B1207475) Triterpenoids

Cycloartane triterpenoids, a class of natural products, are gaining significant attention in oncological research for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[1] These compounds, isolated from various plant species, have demonstrated the ability to inhibit tumor growth and induce programmed cell death (apoptosis) in various cancer cell lines.[1][2] This document focuses on 21,24-Epoxycycloartane-3,25-diol, a specific cycloartanoid triterpene, and provides an overview of the methodologies used to evaluate the anti-cancer properties of this class of compounds.

Overview of this compound

This compound is a cycloartanoid triterpene that has been isolated from the leaves of Lansium domesticum and the herbs of Lithocarpus pachyphyllus.[3][4] Preliminary research has indicated that this compound has the potential to inhibit skin-tumor promotion.[3] However, detailed studies elucidating its specific mechanisms of action, cytotoxic effects against various cancer cell lines, and the signaling pathways it modulates are currently limited in published scientific literature.

Due to the scarcity of specific data for this compound, this document will provide exemplary protocols and data presentation based on a closely related and more extensively studied cycloartane triterpenoid. This will serve as a practical guide for researchers interested in investigating the anti-cancer properties of this class of molecules.

Data Presentation: Cytotoxicity of Cycloartane Triterpenoids

Quantitative analysis of a compound's cytotoxic effect is fundamental in cancer research. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. The following table presents data for a representative cycloartane triterpenoid, demonstrating how to structure such findings.

Table 1: In Vitro Cytotoxicity of a Representative Cycloartane Triterpenoid

CompoundCell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
Representative Cycloartane TriterpenoidPC-3Prostate CancerMTT Assay249.6

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer effects of a novel compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization and wash with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.[7][8][9]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[8]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[8]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[8]

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_workflow Experimental Workflow for Anti-Cancer Drug Screening A Cancer Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C E Apoptosis Assay (Annexin V/PI) B->E F Western Blot Analysis B->F D Determine IC50 C->D G Data Analysis and Interpretation D->G E->G F->G

Caption: A typical experimental workflow for evaluating the anti-cancer properties of a novel compound.

G cluster_pathway Proposed Apoptotic Signaling Pathway Compound Cycloartane Triterpenoid p53 p53 Compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A proposed signaling pathway for apoptosis induction by a representative cycloartane triterpenoid.

References

Application Notes and Protocols: Studying the Mechanism of Action of 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid (B12794562), a class of natural products known for a wide array of biological activities.[1][2][3][4] While specific literature on the mechanism of action of this compound is limited, research on related cycloartane (B1207475) triterpenoids suggests potential anti-inflammatory and anticancer properties.[1][5][6][7][8][9][10][11] Compounds in this class have been shown to induce apoptosis in cancer cells through various signaling pathways and to exert anti-inflammatory effects by modulating key inflammatory mediators.[5][8][9][12][13][14] This document provides a set of detailed protocols and application notes to guide the investigation of the potential mechanisms of action of this compound, based on the activities of structurally similar compounds.

Hypothesized Mechanisms of Action

Based on the known biological activities of cycloartane triterpenoids, two primary mechanisms of action are proposed for investigation for this compound:

  • Induction of Apoptosis in Cancer Cells: Many cycloartane triterpenoids have demonstrated the ability to induce programmed cell death (apoptosis) in various cancer cell lines.[5][7][8][12][13] This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, activation of caspases, and subsequent cleavage of cellular substrates like PARP.[5][12][14] Some studies also point to the involvement of the Raf/MEK/ERK and Akt signaling pathways.[8]

  • Anti-inflammatory Effects: Cycloartane triterpenoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[9][15] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

The following sections provide detailed experimental protocols to investigate these hypothesized mechanisms.

Data Presentation: Quantitative Analysis of Bioactivity

To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and structured tables. Below are template tables for presenting cytotoxicity and anti-inflammatory data.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCompound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 5.2
192 ± 4.8
1065 ± 6.1Calculated Value
2548 ± 5.5
5023 ± 4.2
MDA-MB-231 0 (Control)100 ± 6.0
195 ± 5.3
1072 ± 6.8Calculated Value
2551 ± 5.9
5028 ± 4.7
HT-29 0 (Control)100 ± 4.9
190 ± 4.5
1068 ± 5.7Calculated Value
2545 ± 5.1
5021 ± 3.9

Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentCompound Concentration (µM)NO Production (µM) (Mean ± SD)Inhibition (%)
Control (untreated) 02.5 ± 0.5-
LPS (1 µg/mL) 035.2 ± 3.10
LPS + Compound 130.1 ± 2.814.5
1018.5 ± 2.247.4
259.8 ± 1.572.2
505.1 ± 0.985.5

Experimental Protocols

Herein are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the compound on cancer cells.[16][17][18][19]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.[20][21][22]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is for assessing the anti-inflammatory activity of the compound by measuring NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the experimental workflow and the hypothesized signaling pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation start This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Test) start->anti_inflammatory western_blot Western Blot Analysis (Apoptosis Markers) cytotoxicity->western_blot nfkb_assay NF-κB Pathway Analysis (e.g., Reporter Assay) anti_inflammatory->nfkb_assay data_analysis Quantitative Data Analysis (IC50, Inhibition %) western_blot->data_analysis nfkb_assay->data_analysis conclusion Elucidation of Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for investigating the mechanism of action.

apoptosis_pathway compound This compound bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c bax->mitochondria promotes release bcl2->mitochondria inhibits release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized intrinsic apoptosis pathway.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk compound This compound compound->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (iNOS, Cytokines) nucleus->gene_expression activates

References

Troubleshooting & Optimization

Technical Support Center: Isolating 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 21,24-Epoxycycloartane-3,25-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a cycloartanoid triterpene. It has been isolated from the leaves of Lansium domesticum and the herbs of Lithocarpus pachyphyllus.[1] This class of compounds is of interest for its potential biological activities, including the inhibition of skin-tumor promotion.[1]

Q2: What are the general steps involved in the isolation of this compound?

The isolation of this compound typically follows a multi-step process common for natural product isolation:

  • Extraction: A solid-liquid extraction of the dried and powdered plant material using an organic solvent.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of differing polarities to remove highly nonpolar or polar impurities.

  • Chromatographic Purification: The resulting fraction is subjected to one or more chromatographic steps, such as column chromatography followed by High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q3: What kind of yields can be expected for this compound?

Yields of minor secondary metabolites like this compound can be highly variable, depending on the plant source, geographical location, harvesting time, and the efficiency of the extraction and purification process. Generally, yields for such compounds are in the lower range.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation of this compound.

Problem 1: Low Yield in the Crude Extract

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Quality Plant Material Ensure the plant material is correctly identified, properly dried, and stored to prevent degradation of secondary metabolites.
Inefficient Extraction Optimize extraction parameters such as solvent polarity, temperature, and time. High temperatures (above 60°C) can degrade triterpenoids.[2] Consider advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Compound Degradation The epoxy ring in the structure may be sensitive to acidic conditions. Avoid using acidic solvents or prolonged exposure to silica (B1680970) gel during initial fractionation, as it can be mildly acidic.
Problem 2: Significant Loss of Compound During Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Irreversible Adsorption or Degradation on Silica Gel Triterpenoids can sometimes undergo rearrangement or degradation on silica gel.[3] Consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18) for column chromatography. Alternatively, minimize the contact time with silica gel.
Co-elution with Other Triterpenoids The extract will likely contain a complex mixture of structurally similar triterpenoids, which can be difficult to separate.[4] Optimize the HPLC mobile phase and consider using a high-resolution column. Gradient elution is often necessary.
Compound Instability The diol and epoxy functionalities may be sensitive to certain conditions. Ensure solvents are pure and avoid extreme pH or temperature during purification steps.
Problem 3: Difficulty in Achieving High Purity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Presence of Isomeric Impurities Cycloartane (B1207475) triterpenoids often have stereoisomers that are very difficult to separate. A high-resolution analytical HPLC column and careful optimization of the mobile phase are crucial. Sometimes, derivatization of the hydroxyl groups can aid in separation.
Lack of a Strong Chromophore Triterpenoids often lack strong UV chromophores, making detection by UV-Vis detectors challenging at low concentrations. Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity.
Inadequate HPLC Method The HPLC method may not be optimized for this specific compound. Systematically vary the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients), flow rate, and column temperature.

Experimental Protocols

General Extraction and Fractionation Protocol

This is a generalized protocol based on methods for similar cycloartane triterpenoids. Optimization will be required.

  • Preparation of Plant Material: Air-dry the leaves of Lansium domesticum at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in methanol (MeOH) at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 mixture of MeOH and water.

    • Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like fats and sterols.

    • Separate the hexane (B92381) layer and repeat the partitioning of the hydroalcoholic layer two more times.

    • Combine the hexane fractions (nonpolar fraction) and the hydroalcoholic fraction (polar fraction) separately and evaporate the solvents. This compound is expected to be in the more polar fraction.

Chromatographic Purification Protocol
  • Silica Gel Column Chromatography:

    • Subject the dried polar fraction to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), gradually increasing the polarity (e.g., from 100% hexane to 100% EtOAc).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Preparative HPLC:

    • Further purify the fractions containing the target compound using preparative reverse-phase HPLC (C18 column).

    • Use a mobile phase gradient of acetonitrile and water.

    • Monitor the elution at a low wavelength (e.g., 205-210 nm) or use a CAD/ELSD detector.

    • Collect the peak corresponding to this compound.

Data Presentation

Table 1: Example Solvent Ratios for Column Chromatography
Fraction No. n-Hexane (%) Ethyl Acetate (%) Expected Compounds
1-5955Nonpolar impurities
6-109010Less polar triterpenoids
11-158020Mixture of triterpenoids
16-207030Target-rich fractions
21-255050More polar triterpenoids
26-300100Highly polar compounds

Note: This is an illustrative example. Actual solvent ratios will need to be determined empirically based on TLC analysis.

Table 2: Example HPLC Gradient for Purification
Time (min) Water (%) Acetonitrile (%) Flow Rate (mL/min)
040605.0
3020805.0
4001005.0
5001005.0
5140605.0
6040605.0

Note: This is a starting point for method development on a preparative C18 column.

Visualizations

experimental_workflow plant Dried Plant Material (Lansium domesticum leaves) extraction Solid-Liquid Extraction (Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/MeOH-Water) crude_extract->partitioning hexane_fraction Nonpolar Fraction (Discarded) partitioning->hexane_fraction Lipids, Sterols polar_fraction Polar Fraction partitioning->polar_fraction column_chrom Silica Gel Column Chromatography polar_fraction->column_chrom fractions Semi-Purified Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: A generalized workflow for the extraction and isolation of this compound.

Caption: A logical relationship diagram for troubleshooting low isolation yields.

References

Technical Support Center: Improving the Yield of 21,24-Epoxycycloartane-3,25-diol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 21,24-Epoxycycloartane-3,25-diol. The information is based on established principles for the extraction of cycloartane-type triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this compound?

Q2: Which extraction methods are most effective for cycloartane-type triterpenoids?

A2: Common and effective methods for extracting triterpenoids include:

  • Soxhlet Extraction: A classical method that uses continuous solvent cycling. It is effective but can expose the extract to heat for extended periods, potentially degrading thermolabile compounds.[2]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and with shorter extraction times.[3]

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, which can significantly reduce extraction time. However, care must be taken to avoid overheating and degradation of the target compound.[4]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. It is a green technology that allows for selective extraction by modifying pressure and temperature.

The choice of method depends on the stability of the compound, available equipment, and the desired scale of the extraction.[3][5]

Q3: What are the best solvents for extracting this compound?

A3: this compound is a moderately polar triterpenoid (B12794562). Solvents that have been reported to solubilize this compound include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. For the initial extraction from plant material, polar solvents like ethanol (B145695) and methanol, or mixtures with water (e.g., 70-95% ethanol), are often effective for triterpenoids.[1][6] The choice of solvent will depend on the overall extraction and purification strategy. A solvent system of intermediate polarity, such as hexane:acetone (1:1, v/v), has also been shown to be effective for extracting triterpenoids.[7]

Q4: How can I purify the crude extract to isolate this compound?

A4: Purification of cycloartane-type triterpenoids typically involves multiple chromatographic steps:

  • Macroporous Resin Column Chromatography: This is an effective initial purification step to enrich the triterpenoid fraction from the crude extract.[8][9]

  • Silica Gel Column Chromatography: This is a standard technique for separating compounds based on polarity. A gradient elution with a solvent system like hexane-ethyl acetate is commonly used.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary to obtain a high-purity compound.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the target compound.[10][11]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common method for quantifying triterpenoids. For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.

Troubleshooting Guide for Low Yield

Low yield is a common issue in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.

Data Presentation: Comparative Extraction Parameters for Triterpenoids

The following tables summarize data from various studies on triterpenoid extraction, which can serve as a reference for optimizing your own experiments.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters and Yields for Triterpenoids

Plant SourceKey ParametersTriterpenoid YieldReference
Ganoderma lucidumSolvent: Ethanol; Solvent/Material: 27:1 mL/g; Time: 55 min; Power: 480 W9.58 mg/g[5]
Loquat PeelSolvent: 71% Ethanol; Time: 45 min; Power: 160 W; Temp: 30°C13.92 mg/g[6]
Loquat PulpSolvent: 85% Ethanol; Time: 51 min; Power: 160 W; Temp: 43°C11.69 mg/g[6]

Table 2: Other Extraction Methods and Yields for Triterpenoids

Plant SourceExtraction MethodKey ParametersTriterpenoid YieldReference
Swertia chirataSolid-Liquid RefluxSolvent: 45% Methanol-Ethyl Acetate; Temp: 65°C3.71%[1]
Lactuca indicaMicrowave-AssistedSolvent/Material: 1:20 g/mL; Power: 400 W; Time: 60 min29.17 mg/g[12]
Ganoderma lucidumHigh Pressure & TempSolvent: 70% Ethanol; Solvent/Material: 50 mL/g; Temp: 90°C~1.34%[4]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low extraction yields.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield of this compound raw_material Problem Area 1: Raw Material start->raw_material extraction Problem Area 2: Extraction Process start->extraction purification Problem Area 3: Purification Process start->purification degradation Problem Area 4: Compound Degradation start->degradation check_identity Verify botanical identity and plant part. raw_material->check_identity check_method Is the extraction method suitable (e.g., UAE, MAE)? extraction->check_method check_partition Loss during liquid-liquid partitioning? purification->check_partition check_temp Is the compound thermolabile? degradation->check_temp check_quality Assess quality: - Harvesting time - Drying/storage conditions check_identity->check_quality check_prep Optimize preparation: - Grinding/particle size check_quality->check_prep check_solvent Optimize solvent system (polarity, ratio). check_method->check_solvent check_params Optimize parameters: - Time - Temperature - Solvent:Solid ratio check_solvent->check_params check_chromatography Optimize chromatography: - Stationary/mobile phase - Monitor fractions (TLC/HPLC) check_partition->check_chromatography check_solvent_removal Loss during solvent removal (rotovap)? check_chromatography->check_solvent_removal check_ph Is the compound sensitive to acidic/basic conditions? check_temp->check_ph

Caption: A decision tree for troubleshooting low extraction yields.

Experimental Protocols

Note: The following is a generalized protocol for the extraction and purification of cycloartane-type triterpenoids and should be optimized for your specific plant material and target compound.

Protocol 1: General Extraction and Initial Purification

This protocol describes a general procedure for solvent extraction followed by enrichment using macroporous resin.

1. Preparation of Plant Material:

  • Ensure the plant material is properly identified, harvested at an optimal time, and thoroughly dried in a cool, dark place.

  • Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.[5]

2. Extraction:

  • Place 100 g of the powdered material into a flask.

  • Add a suitable solvent, such as 70% ethanol, at a solid-to-liquid ratio of 1:20 (g/mL).[12]

  • Perform Ultrasound-Assisted Extraction (UAE) at a controlled temperature (e.g., 50°C) for 40-60 minutes.[9]

  • Filter the mixture and repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Macroporous Resin Purification:

  • Dissolve the crude extract in a small volume of the loading solvent (e.g., deionized water or low-concentration ethanol).

  • Load the solution onto a pre-treated macroporous resin column (e.g., AB-8).[8]

  • Wash the column with deionized water to remove highly polar impurities like sugars and salts.

  • Elute the column with a stepwise gradient of ethanol (e.g., 25%, 50%, 75%).[8] Triterpenoids are typically expected to elute in the higher ethanol fractions.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

  • Combine the enriched fractions and evaporate the solvent to yield a triterpenoid-rich extract.

General Experimental Workflow Diagram

ExperimentalWorkflow plant_material 1. Plant Material (Dried & Powdered) extraction 2. Solvent Extraction (e.g., UAE with 70% Ethanol) plant_material->extraction filtration 3. Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract resin_purification 4. Macroporous Resin Chromatography crude_extract->resin_purification enriched_fraction Triterpenoid-Enriched Fraction resin_purification->enriched_fraction silica_chrom 5. Silica Gel Column Chromatography enriched_fraction->silica_chrom semi_pure Semi-Pure Fractions silica_chrom->semi_pure prep_hplc 6. Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis 7. Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for extraction and purification.

References

Technical Support Center: Overcoming NMR Signal Overlap in Cycloartane Triterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in the structural elucidation of cycloartane (B1207475) triterpenes.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap so common in the ¹H NMR spectra of cycloartane triterpenes?

A1: The complex and rigid tetracyclic core of the cycloartane skeleton is responsible for significant signal overlap. Many protons, especially within the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, exist in very similar chemical environments. This leads to a high density of signals in a narrow chemical shift range, particularly in the aliphatic region (approximately 0.5-2.5 ppm) of the ¹H NMR spectrum, making individual assignments difficult.

Q2: What are the most common regions of signal overlap in cycloartane ¹H NMR spectra?

A2: The most problematic regions typically are:

  • The Upfield Methyl Region (δ 0.7 - 1.3 ppm): Cycloartanes possess numerous singlet and doublet methyl groups which frequently overlap.

  • The Methylene Envelope (δ 1.0 - 2.0 ppm): A large number of methylene protons from the A, B, C, and D rings and the side chain often form a complex, unresolved "hump."

  • The Cyclopropane (B1198618) Proton Region (δ 0.3 - 0.6 ppm): The two diastereotopic protons on C-19, characteristic of the cycloartane skeleton, can sometimes be obscured by or overlap with other signals, although they are often distinct.[1][2]

Q3: What are the first simple steps I can take to resolve minor signal overlap?

A3: Before employing advanced 2D techniques, consider these simple adjustments:

  • Change the Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆, pyridine-d₅, or CD₃OD) can induce differential chemical shifts, potentially separating overlapping signals. Aromatic solvents like benzene-d₆ are particularly effective at resolving signals in crowded regions.

  • Vary the Temperature: Acquiring spectra at different temperatures can sometimes improve resolution by altering molecular conformation or dynamics.

  • Improve Shimming: Ensure the spectrometer's magnetic field homogeneity is optimized. Meticulous shimming can significantly enhance spectral resolution, turning a broad multiplet into well-defined peaks.

Q4: When should I move from 1D NMR to 2D NMR experiments?

A4: You should proceed to 2D NMR when 1D ¹H and ¹³C spectra show significant signal crowding that prevents unambiguous assignment of protons and carbons. 2D NMR experiments resolve this by spreading the signals across a second frequency dimension, revealing correlations that are hidden in the 1D trace.

Troubleshooting Guides

This section provides solutions to specific problems encountered during the NMR analysis of cycloartane triterpenes.

Problem 1: I cannot distinguish between the numerous overlapping methyl signals in the 0.7-1.3 ppm region.

  • Recommended Action: Utilize heteronuclear 2D NMR experiments that correlate protons to the carbons they are attached to.

    • Run an HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) spectrum will show a cross-peak for each proton and the carbon it is directly bonded to. Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, protons that overlap in the 1D ¹H domain will often correlate to distinct, well-resolved carbon signals in the HSQC, immediately confirming the presence of multiple, distinct methyl groups.

    • Run an HMBC Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals correlations between protons and carbons over two to three bonds. This is crucial for assignment. By observing the long-range correlations from the resolved methyl proton signals to nearby quaternary carbons (like C-4, C-10, C-14) and methine groups, you can definitively assign each methyl group to its position on the cycloartane skeleton.

Problem 2: The C-19 cyclopropane protons (δ ~0.3-0.6 ppm) are weak or obscured.

  • Recommended Action: These protons are hallmarks of the cycloartane skeleton and their assignment is critical.

    • Confirm with HSQC: Check the HSQC spectrum for a cross-peak correlating these upfield proton signals to a methylene carbon signal (typically around 20-30 ppm), which confirms they are a CH₂ group.

    • Use COSY to find neighbors: A Correlation Spectroscopy (COSY) experiment should show correlations from the C-19 protons to protons on C-1 and C-9, helping to trace the spin system around the cyclopropane ring.

    • Use HMBC for long-range confirmation: The C-19 protons should show HMBC correlations to key nearby carbons, including C-1, C-5, C-9, and C-10. Observing these correlations provides unambiguous confirmation.

Problem 3: The aliphatic region (δ 1.0 - 2.0 ppm) is an unresolved "hump" of methylene and methine signals.

  • Recommended Action: This is the most common and challenging area. A combination of experiments is required to deconstruct this region.

    • Start with HSQC: This will spread the overlapping proton signals out by correlating them to their attached ¹³C signals, revealing how many distinct CH and CH₂ groups are present in the unresolved envelope.

    • Trace connectivities with COSY: The COSY spectrum will reveal proton-proton coupling networks. You can "walk" along the carbon skeleton by starting from a resolved signal (e.g., a proton next to a heteroatom) and tracing its correlations to its neighbors, even if those neighbors are in the crowded region.

    • Utilize 1D TOCSY: If you can identify even one unique, resolved proton within a spin system (e.g., H-3 if it's a carbinol proton), a selective 1D Total Correlation Spectroscopy (TOCSY) experiment can be used. Irradiating the resolved proton will reveal all other protons within that same spin system, effectively pulling the entire system out of the overlapped region for clear analysis.

    • Employ NOESY/ROESY for spatial proximity: When through-bond correlations are ambiguous, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can help. These experiments show correlations between protons that are close in space, which is invaluable for confirming stereochemistry and piecing together fragments of the structure.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Problematic Regions in Cycloartane Triterpenes.

GroupPositionTypical ¹H Shift (δ ppm)Typical ¹³C Shift (δ ppm)Common Issues
Cyclopropane CH₂C-190.30 - 0.60 (two doublets)20.0 - 30.0Can be weak; may overlap with impurities.
Methyl (singlets)C-18, C-28, C-29, C-300.75 - 1.2514.0 - 30.0Severe overlap among the four singlet signals.
Methyl (doublets)C-21, C-26, C-270.85 - 1.1018.0 - 23.0Overlap with singlet methyls and each other.
Methylene ProtonsRings A, B, C, D1.00 - 2.2020.0 - 45.0Forms a broad, unresolved multiplet or "hump".
Methine ProtonsRings A, B, C, D1.20 - 2.5035.0 - 60.0Often buried within the methylene envelope.

Note: Chemical shifts are highly dependent on the specific substitution pattern and the deuterated solvent used.

Experimental Protocols

General Sample Preparation: For optimal results, dissolve 5-10 mg of the purified cycloartane triterpene in 0.5-0.6 mL of a high-quality deuterated solvent. Ensure the sample is free of particulate matter.

Protocol 1: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons directly to their attached carbons, resolving ¹H overlap via the more dispersed ¹³C spectrum.

  • Methodology:

    • Load a standard, gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp on Bruker).

    • Set the ¹H spectral width (SW) to cover the full proton range (e.g., 0-10 ppm).

    • Set the ¹³C spectral width (SW1) to cover the expected carbon range (e.g., 0-160 ppm).

    • Set the number of data points in the direct dimension (TD2) to 1024 or 2048.

    • Set the number of increments in the indirect dimension (TD1) to 256 or 512 for good resolution.

    • Set the number of scans (NS) per increment, typically 2 to 8, depending on sample concentration.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Set the relaxation delay (D1) to 1.5-2.0 seconds.

    • Acquire and process the data with appropriate window functions (e.g., sine-bell).

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, essential for assigning quaternary carbons and linking spin systems.

  • Methodology:

    • Load a standard, gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker).

    • Use the same spectral widths and data points as the HSQC experiment.

    • Set the number of scans (NS) per increment. HMBC is less sensitive than HSQC, so a higher number (e.g., 8 to 32) is often required.

    • Set the long-range coupling constant (nJCH) to an optimized value. A value of 8 Hz is a good starting point for detecting typical 2- and 3-bond correlations.

    • Set the relaxation delay (D1) to 1.5-2.0 seconds.

    • Acquire and process the data.

Protocol 3: Selective 1D TOCSY (Total Correlation Spectroscopy)

  • Objective: To identify all protons within a specific spin system by selectively exciting a single, resolved proton.

  • Methodology:

    • Acquire a standard 1D ¹H NMR spectrum and identify a well-resolved proton signal belonging to the spin system of interest.

    • Load a selective 1D TOCSY pulse program (e.g., seldigp on Bruker).

    • Define the center of the selective pulse to be the exact frequency of the target proton.

    • Set the TOCSY mixing time (D9). A short mixing time (~20-30 ms) will show correlations to direct coupling partners, while a longer mixing time (~80-120 ms) will propagate the magnetization throughout the entire spin system.

    • Set the number of scans (NS) for adequate signal-to-noise (e.g., 64 to 256).

    • Acquire the spectrum. The resulting 1D spectrum will show signals only from the protons belonging to the same spin system as the irradiated proton.

Protocol 4: Selective 1D NOE (Nuclear Overhauser Effect)

  • Objective: To identify protons that are spatially close (through-space, <5 Å) to a selectively irradiated proton.

  • Methodology:

    • Acquire a standard 1D ¹H NMR spectrum and identify a resolved proton signal.

    • Load a selective, gradient-based 1D NOESY pulse program (e.g., selnogp on Bruker).

    • Define the center of the selective pulse to be the frequency of the target proton.

    • Set the NOE mixing time (D8). For molecules the size of triterpenes (~400-600 Da), a mixing time of 300-600 ms (B15284909) is a good starting point.

    • Set the number of scans (NS) for adequate signal-to-noise.

    • Acquire the difference spectrum. Positive peaks indicate protons that are spatially close to the irradiated proton.

Visualizations

G Start 1D ¹H Spectrum Acquired CheckOverlap Significant Signal Overlap Identified? Start->CheckOverlap SimpleFix Attempt Simple Fixes: - Change Solvent (e.g., C₆D₆) - Vary Temperature - Optimize Shimming CheckOverlap->SimpleFix Yes Assign Assign Structure CheckOverlap->Assign No CheckAgain Overlap Resolved? SimpleFix->CheckAgain Run2D Acquire 2D NMR Data CheckAgain->Run2D No CheckAgain->Assign Yes HSQC Run HSQC (Resolve ¹H via ¹³C) Run2D->HSQC COSY Run COSY (Identify Spin Systems) HSQC->COSY HMBC Run HMBC (Assign Quaternary Carbons & Link Fragments) COSY->HMBC Advanced1D Use Selective 1D Methods (1D TOCSY, 1D NOE) for specific ambiguities HMBC->Advanced1D Advanced1D->Assign End Structure Elucidated Assign->End G Problem What is the nature of the overlap? H_H_Overlap Overlapping ¹H Signals (e.g., Methyls, Methylenes) Problem->H_H_Overlap H_Quat_Assign Need to Assign Quaternary Carbons Problem->H_Quat_Assign Trace_System Need to Trace an Entire Coupled Spin System Problem->Trace_System Stereochem Need to Determine Stereochemistry / Spatial Proximity Problem->Stereochem Sol_HSQC Use HSQC Separates ¹H signals based on their attached ¹³C chemical shift. H_H_Overlap->Sol_HSQC Primary Tool Sol_COSY Use COSY Identifies direct H-H coupling partners to build fragments. H_H_Overlap->Sol_COSY Secondary Tool Sol_HMBC Use HMBC Shows 2-3 bond correlations from protons to quaternary carbons. H_Quat_Assign->Sol_HMBC Key Tool Trace_System->Sol_COSY General Tool Sol_TOCSY Use 1D TOCSY Irradiate one proton to see all protons in its spin system. Trace_System->Sol_TOCSY Targeted Tool Sol_NOESY Use NOESY / ROESY Identifies protons close in space, not necessarily through bonds. Stereochem->Sol_NOESY Key Tool

References

Technical Support Center: Optimizing HPLC Separation of Triterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of triterpenoid (B12794562) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC separation of triterpenoid isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution between my triterpenoid isomers, especially oleanolic and ursolic acid?

A1: Poor resolution between closely related triterpenoid isomers is a common challenge due to their structural similarity.[1] Here are several factors to investigate:

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a C30 column, which is known to offer alternative selectivity and has been shown to achieve better resolution for isomers like oleanolic and ursolic acids.[1] For enantiomers, a chiral stationary phase is required.[2][3][4][5][6]

  • Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity. Experiment with different ratios of acetonitrile (B52724) and methanol (B129727). The combination of both can sometimes provide better separation than either solvent alone with water.[1] Also, consider the use of additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution.[7]

  • Gradient Elution: An isocratic elution may not be sufficient to separate complex mixtures of isomers. A shallow gradient, where the solvent strength changes slowly, can often improve the separation of closely eluting peaks.[8][9][10][11][12]

  • Temperature: Temperature can influence selectivity.[13][14][15] Try adjusting the column temperature (e.g., in increments of 5°C) to see if it improves resolution.[16]

Q2: My peaks are tailing. What are the possible causes and solutions?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[17]

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the triterpenoids, leading to tailing.

    • Solution: Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use a highly end-capped column. Lowering the mobile phase pH with an acid like formic acid can also suppress silanol ionization.[18]

  • Column Overload: Injecting too much sample can lead to peak tailing and broadening.

    • Solution: Reduce the sample concentration or injection volume.[17][19]

  • Contamination: Contamination of the column inlet frit or the stationary phase can cause peak distortion.

    • Solution: Use a guard column to protect the analytical column.[20] If the column is contaminated, try flushing it with a strong solvent.

  • Inappropriate Mobile Phase pH: If your triterpenoids have ionizable groups, the mobile phase pH should be controlled to ensure a consistent ionization state.

    • Solution: Use a buffer to maintain a constant pH.[18][21]

Q3: I'm observing peak fronting. What should I do?

A3: Peak fronting is less common than tailing but can occur under certain conditions.[17]

  • Sample Overload in a Non-Linear Region of the Isotherm: This can happen with high concentrations of the sample.

    • Solution: Dilute your sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Low Column Temperature: In some cases, low temperature can contribute to peak fronting.

    • Solution: Try increasing the column temperature slightly.[19]

Q4: My retention times are shifting from run to run. Why is this happening?

A4: Unstable retention times can compromise the reliability of your results.

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before each injection, especially when using a gradient.

    • Solution: Ensure a sufficient equilibration time between runs, which is typically 5-10 column volumes.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to shifts in retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixing system, ensure the pump is functioning correctly.[20]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[14]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a standard mixture and replace the column when performance deteriorates.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating triterpenoid isomers?

A1: The choice of column depends on the specific isomers you are trying to separate.

  • For general-purpose separation of diastereomers and constitutional isomers, reversed-phase columns are most common. While C18 columns are widely used, C30 columns often provide superior selectivity for structurally similar triterpenoids like oleanolic and ursolic acid.[1]

  • For separating enantiomers, a chiral stationary phase (CSP) is necessary.[4][5][6] Polysaccharide-based chiral columns are a popular choice.[22]

Q2: Should I use an isocratic or gradient elution method?

A2:

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for separating a small number of isomers with similar retention behavior.[12]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures of triterpenoids with a wider range of polarities.[10] It can lead to sharper peaks, better resolution, and shorter analysis times.[8][9][11]

Q3: How does temperature affect the separation of triterpenoid isomers?

A3: Temperature is a critical parameter in HPLC that can influence several aspects of the separation:

  • Retention Time: Increasing the temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times.[14][16]

  • Selectivity: Changing the temperature can alter the selectivity between isomers, potentially improving resolution.[13]

  • Backpressure: Higher temperatures reduce the system backpressure, which can be beneficial when using high flow rates or long columns.[13]

Q4: What are some common mobile phases for triterpenoid isomer separation?

A4: Reversed-phase HPLC is most common for triterpenoid analysis. Typical mobile phases consist of a mixture of water and an organic solvent.

  • Organic Solvents: Acetonitrile and methanol are the most frequently used organic modifiers.[21] A combination of both can sometimes fine-tune selectivity.[1]

  • Additives: To improve peak shape and control ionization, additives are often included.

    • Acids: Formic acid (e.g., 0.1-0.4%) is commonly added to suppress the ionization of acidic triterpenoids and silanol groups on the stationary phase.[7]

    • Buffers: Ammonium acetate can be used to control pH.[1]

Q5: How should I prepare my plant or natural product samples for HPLC analysis of triterpenoids?

A5: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system. A general workflow is as follows:

  • Drying and Grinding: Plant materials are typically dried (e.g., freeze-dried) and ground into a fine powder to increase the surface area for extraction.[23]

  • Extraction: The powdered sample is extracted with an appropriate solvent. Common solvents include methanol, ethanol, chloroform, or mixtures like methanol/chloroform.[1][23][24] Sonication or reflux can be used to enhance extraction efficiency.[1][24]

  • Filtration and Centrifugation: The crude extract is then centrifuged and/or filtered (e.g., through a 0.22 or 0.45 µm syringe filter) to remove particulate matter before injection.[7][24]

Data Presentation

Table 1: Example HPLC Conditions for Triterpenoid Isomer Separation

ParameterMethod 1: Oleanolic & Ursolic AcidMethod 2: Quinonemethide TriterpenoidsMethod 3: Mixed Triterpenoids
Column Acclaim™ C30, 5 µm, 250 x 4.6 mm[1]Symmetry® C18, 5 µm, 250 x 4.6 mm[7]Zorbax Stable Bond, 1.8 µm, 100 x 4.6 mm[24]
Mobile Phase A 1% w/v Ammonium acetate in water[1]Water with 0.4% formic acid (v/v)[7]Water[24]
Mobile Phase B Acetonitrile/Methanol (750:250)[1]Methanol[7]Acetonitrile[24]
Gradient Refer to specific publication for gradient detailsLinear gradient from 10% B to 30% B over 4 min[7]0 min: 25% B, 3 min: 90% B[24]
Flow Rate 1.0 mL/min[1]1.2 mL/min[7]1.0 mL/min[24]
Column Temp. 30 °C[1]25 °C[7]Not Specified
Detector Charged Aerosol Detector (CAD)[1]PDA at 420 nm[7]ELSD[24]

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Material

  • Drying: Dry the plant material (e.g., leaves, bark, roots) at a controlled temperature (e.g., 40-60°C) or by freeze-drying to remove moisture.[23]

  • Grinding: Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a specific amount of the powdered sample (e.g., 1 g).

    • Add a defined volume of extraction solvent (e.g., 20 mL of methanol/chloroform 1:1 v/v).[1]

    • Sonicate the mixture for a specified time (e.g., 1 hour) or perform reflux extraction.[1][24]

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 13,000 g) for a few minutes to pellet solid debris.[1]

    • Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7][24]

  • Dilution (if necessary): The sample may need to be diluted with the initial mobile phase to be within the linear range of the detector and to ensure solvent compatibility.[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Poor Resolution of Triterpenoid Isomers Start Poor Resolution Observed Check_Column Is the column appropriate? (e.g., C30 for diastereomers, Chiral for enantiomers) Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase - Change organic solvent ratio (ACN/MeOH) - Add/adjust modifiers (e.g., Formic Acid) Check_Column->Optimize_Mobile_Phase Yes Change_Column Change Column (e.g., C18 -> C30) Check_Column->Change_Column No Implement_Gradient Isocratic or Steep Gradient? Implement a shallow gradient. Optimize_Mobile_Phase->Implement_Gradient Adjust_Temp Adjust Column Temperature (e.g., ± 5°C increments) Implement_Gradient->Adjust_Temp Check_Peak_Shape Review Peak Shape (Tailing, Fronting, Broadening) Adjust_Temp->Check_Peak_Shape Resolution_OK Resolution Acceptable Check_Peak_Shape->Resolution_OK Good Further_Optimization Further Optimization Needed Check_Peak_Shape->Further_Optimization Poor Change_Column->Optimize_Mobile_Phase Experimental_Workflow General Experimental Workflow for Triterpenoid Analysis Sample_Collection Sample Collection (e.g., Plant Material) Sample_Prep Sample Preparation - Drying - Grinding Sample_Collection->Sample_Prep Extraction Extraction (e.g., Sonication with MeOH/CHCl3) Sample_Prep->Extraction Clarification Clarification - Centrifugation - Filtration (0.22 µm) Extraction->Clarification HPLC_Analysis HPLC Analysis - Column Selection (C30/Chiral) - Mobile Phase Optimization - Gradient Elution Clarification->HPLC_Analysis Data_Analysis Data Analysis - Peak Integration - Quantification HPLC_Analysis->Data_Analysis Results Results Data_Analysis->Results

References

"solubility issues with 21,24-Epoxycycloartane-3,25-diol in assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 21,24-Epoxycycloartane-3,25-diol in assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic cycloartane (B1207475) triterpenoid. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] Its aqueous solubility is low, which can lead to precipitation when diluted into aqueous assay buffers or cell culture media.[2][3]

Q2: What is the recommended solvent for creating a stock solution?

A2: DMSO is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for biological assays.[1][4][5]

Q3: How should I store the stock solution of this compound?

A3: Stock solutions of this compound can be stored at -20°C for several months.[1] However, for optimal results, it is recommended to prepare and use the solution on the same day.[1] If advance preparation is necessary, ensure the stock solution is sealed tightly to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium for a final concentration of 10 µM, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[2] It occurs because the compound's solubility limit is exceeded when the high-concentration DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium.[2][3]

Solutions:

  • Reduce Final Concentration: The target concentration of 10 µM may be above the compound's aqueous solubility limit. Try a lower final concentration to determine the maximum soluble concentration in your specific medium.[2]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock. You can first create an intermediate dilution in DMSO or your cell culture medium.[2]

  • Slow Addition and Mixing: Pre-warm the cell culture medium to 37°C.[2] Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersal.[2]

  • Lower DMSO Concentration: High final concentrations of DMSO can be toxic to cells.[2] Aim to keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[2] This might require preparing a more dilute initial stock solution.

Issue 2: Delayed Precipitation in the Incubator

Question: My assay plate with this compound looked fine after preparation, but after several hours of incubation, I observe a crystalline precipitate in the wells. What could be the cause?

Answer: Delayed precipitation can occur due to several factors, including compound instability, interactions with media components, or changes in the media environment over time.[3]

Solutions:

  • Media Component Interaction: The compound may be interacting with salts, proteins, or other components in the media, forming less soluble complexes.[6] If possible, try a different basal media formulation.

  • pH and Temperature Stability: Changes in pH or temperature fluctuations within the incubator can affect compound solubility.[3] Ensure your incubator is properly calibrated and maintained.

  • Evaporation: Evaporation of media from the wells, especially on the outer edges of the plate, can increase the compound's concentration, leading to precipitation.[6] Ensure proper humidification in the incubator and consider using plates with lids designed to minimize evaporation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
Aqueous Buffers / MediaLow Solubility

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

    • To aid dissolution, warm the tube to 37°C and use an ultrasonic bath for a short period.[1]

    • Ensure the compound is fully dissolved by visual inspection.

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[2]

    • To minimize precipitation, first dilute the high-concentration stock solution to a lower concentration (e.g., 1 mM) in DMSO.

  • Prepare the Final Working Solution:

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling.[2]

    • The final concentration of DMSO in the medium should be kept as low as possible, ideally below 0.1%.[2]

  • Control Preparation:

    • Prepare a vehicle control containing the same final concentration of DMSO as the test samples.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your assay.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay compound This compound Powder stock 10 mM Stock Solution compound->stock dmso 100% DMSO dmso->stock working_solution Final Working Solution (<0.1% DMSO) stock->working_solution Add dropwise with mixing prewarmed_media Pre-warmed (37°C) Media prewarmed_media->working_solution assay_plate Add to Assay Plate working_solution->assay_plate incubation Incubate at 37°C assay_plate->incubation analysis Data Analysis incubation->analysis

Caption: Workflow for preparing this compound for assays.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? q1 High Final Concentration? start->q1 Yes, Immediately q4 Media Interaction? start->q4 Yes, After Incubation no_precipitate Proceed with Assay start->no_precipitate No s1 Decrease Concentration q1->s1 q2 Rapid Dilution? q1->q2 s2 Serial Dilution & Slow Addition q2->s2 q3 Cold Media? q2->q3 s3 Use Pre-warmed Media q3->s3 s4 Change Media Formulation q4->s4 q5 Evaporation? q4->q5 s5 Ensure Humidification q5->s5 q6 pH/Temp Shift? q5->q6 s6 Calibrate Incubator q6->s6

Caption: Troubleshooting logic for precipitation issues.

hypothetical_pathway cluster_pathway Hypothetical Anti-Tumor Promotion Pathway compound This compound sEH Soluble Epoxide Hydrolase (sEH) compound->sEH Inhibits EETs EETs sEH->EETs degrades PKC PKC EETs->PKC AP1 AP-1 Activation PKC->AP1 Proliferation Tumor Cell Proliferation AP1->Proliferation

Caption: Hypothetical signaling pathway for anti-tumor activity.

References

"stabilizing 21,24-Epoxycycloartane-3,25-diol for long-term storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of 21,24-Epoxycycloartane-3,25-diol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Solution
Compound degradation is suspected (e.g., changes in appearance, unexpected experimental results). Improper Storage Temperature: The compound may be sensitive to temperature fluctuations.Store the compound consistently at or below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.
Exposure to Light: Epoxy compounds can be susceptible to UV degradation.Store the compound in a light-protected vial (e.g., amber glass) and in a dark location.
Exposure to Air (Oxidation): The diol functional groups may be prone to oxidation.Store under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed.
Inappropriate Solvent for Stock Solutions: The solvent may be reacting with the compound.Use high-purity, anhydrous solvents such as DMSO, ethanol, or dimethylformamide. Prepare fresh solutions for experiments whenever possible.
Difficulty dissolving the compound. Compound has low solubility in the chosen solvent. This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] If solubility issues persist, gentle warming or sonication may aid dissolution. Always check for degradation after such procedures.
Compound may have precipitated out of solution during storage. Visually inspect the solution. If precipitates are observed, try to redissolve by gentle warming or sonication. If this fails, the solution may be supersaturated or the compound may have degraded.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. Assess the stability of the compound in your specific assay buffer and conditions (e.g., temperature, pH). Consider adding antioxidants if oxidative degradation is suspected.
Inaccurate concentration of stock solutions. Re-verify the concentration of your stock solution using a suitable analytical method like HPLC-UV or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, it is recommended to store solid this compound at -20°C or lower in a tightly sealed container, protected from light.[1] Some suppliers suggest storage in a dry, cool, and ventilated place, while others indicate room temperature may be suitable for short periods.[2][3] However, to minimize degradation, a conservative approach of low-temperature storage is advised.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is soluble, such as DMSO or ethanol. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles, sealed tightly under an inert atmosphere (if possible), and stored at -20°C or -80°C.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation can occur through:

  • Hydrolysis of the epoxy ring: This can be catalyzed by acidic or basic conditions.

  • Oxidation of the hydroxyl groups: This can be initiated by exposure to air and light.

  • UV degradation: The epoxy group can be susceptible to cleavage upon exposure to UV light.[4][5]

Q4: How can I check the purity and stability of my this compound sample?

A4: The purity and stability can be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or evaporative light scattering detector (ELSD) to detect the parent compound and any degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the parent compound and characterize potential degradation products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and detect any structural changes.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, amber glass vials with screw caps

    • Inert gas (Argon or Nitrogen)

    • Calibrated analytical balance

    • Pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound using a calibrated analytical balance in a controlled environment.

    • Transfer the solid to a sterile amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate at room temperature until the solid is completely dissolved.

    • (Optional but recommended) Purge the headspace of the vial with a gentle stream of inert gas.

    • Seal the vial tightly.

    • For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC
  • Objective: To assess the stability of this compound under different storage conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Divide the solution into several aliquots in amber HPLC vials.

    • Expose the aliquots to different conditions (e.g., -20°C, 4°C, room temperature, 40°C, and exposure to UV light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze the samples by HPLC.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (to be determined by UV scan) or ELSD.

    • Data Analysis:

      • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

      • Monitor the appearance and increase of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Obtain Solid Compound prep_stock Prepare Stock Solution start->prep_stock aliquot Aliquot into Vials prep_stock->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt storage_uv UV Light Exposure aliquot->storage_uv hplc_analysis HPLC Analysis at Time Points storage_neg_20->hplc_analysis storage_4->hplc_analysis storage_rt->hplc_analysis storage_uv->hplc_analysis data_analysis Data Analysis and Stability Assessment hplc_analysis->data_analysis

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_logic issue Suspected Degradation check_storage Review Storage Conditions issue->check_storage check_handling Review Handling Procedures issue->check_handling analytical_test Perform Analytical Purity Test (HPLC/LC-MS) check_storage->analytical_test check_handling->analytical_test pure Compound is Pure analytical_test->pure degraded Degradation Confirmed analytical_test->degraded adjust_storage Adjust Storage (e.g., lower temp, inert gas) degraded->adjust_storage new_sample Obtain New Sample degraded->new_sample

Caption: Logical troubleshooting steps for suspected compound degradation.

References

"troubleshooting low bioactivity of 21,24-Epoxycycloartane-3,25-diol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low bioactivity with 21,24-Epoxycycloartane-3,25-diol in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a cycloartanoid triterpene that can be isolated from the leaves of Lansium domesticum.[1] Its primary reported biological activity is the inhibition of skin-tumor promotion.[1] Cycloartane (B1207475) triterpenoids, as a class, are known for a wide range of pharmacological activities, including anti-tumor, anti-viral, anti-inflammatory, and immune-regulatory effects.[2][3][4]

Q2: I am observing lower than expected bioactivity in my in vitro assay. What are the initial checks I should perform?

Low bioactivity can stem from several factors. Start by verifying the following:

  • Compound Integrity and Purity: Ensure the compound was stored correctly, typically at room temperature for short periods, but for long-term storage, it is advisable to store stock solutions below -20°C.[5] Verify the purity of your compound batch, as impurities can affect activity.

  • Solubility: this compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] Ensure the compound is fully dissolved in your stock solution. For DMSO stocks, if you observe precipitation, gentle warming at 37°C and sonication can aid in dissolution.[5]

  • Final Assay Concentration: Confirm your calculations for serial dilutions and the final concentration in your assay wells.

  • Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a low passage number. Cell characteristics and responsiveness can change with excessive passaging.[6]

  • Assay Protocol Adherence: Double-check that all steps of your experimental protocol were followed correctly, including incubation times, reagent concentrations, and measurement parameters.

Troubleshooting Guide for Low Bioactivity

This guide addresses specific issues that may lead to low or inconsistent bioactivity of this compound.

Issue 1: Compound Handling and Stability

Question: Could my handling of this compound be affecting its bioactivity?

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Improper Storage Store the solid compound as per the manufacturer's recommendation. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.Triterpenoids can be sensitive to degradation over time, and repeated freeze-thaw cycles can compromise compound integrity.[7][8]
Incomplete Solubilization Before making serial dilutions, ensure the compound is fully dissolved in the stock solvent. Gentle warming (37°C) and sonication can be used for DMSO stocks. Visually inspect for any precipitate.[5]Undissolved compound will lead to inaccurate final concentrations in the assay.
DMSO Quality and Concentration Use high-purity, anhydrous DMSO for stock solutions. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) and be consistent across all wells, including vehicle controls.High concentrations of DMSO can be toxic to cells and may affect the activity of the compound. Water in DMSO can also affect the stability of some compounds over long-term storage.[8][9][10]
Adsorption to Plastics Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the compound.Hydrophobic compounds like triterpenoids can adsorb to plastic surfaces, reducing the effective concentration in the assay.
Issue 2: Experimental Conditions

Question: My compound handling seems correct, but the bioactivity is still low. What experimental conditions should I investigate?

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Cell Density Optimize the cell seeding density for your specific assay. The optimal density can vary between cell lines and assay types.If cells are too sparse, the effect of the compound may not be apparent. If they are too dense, the compound's effect could be masked by overgrowth.
Incubation Time Perform a time-course experiment to determine the optimal duration of compound exposure. Effects may be more pronounced at earlier or later time points.The biological effects of a compound can be time-dependent.
Serum Concentration in Media Test the effect of different serum concentrations in your cell culture media. Some compounds can bind to serum proteins, reducing their bioavailability.Components in serum can interact with the compound, making it less available to the cells.[11]
Assay Choice The observed bioactivity may be specific to a particular cellular pathway. If using a general cytotoxicity assay (e.g., MTT), consider assays that measure more specific endpoints like apoptosis (e.g., caspase activity) or cell cycle arrest.The mechanism of action of cycloartane triterpenoids can be specific. For instance, some induce apoptosis via the p53-dependent mitochondrial pathway.[12] A general metabolic assay might not capture these subtleties.[13][14]

Experimental Protocols

Detailed Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., a skin cancer cell line).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Visualizations

Troubleshooting Workflow for Low Bioactivity

cluster_compound Compound Checks cluster_assay Assay Parameter Review cluster_optimize Optimization Strategies cluster_mechanism Mechanism Investigation start Low or Inconsistent Bioactivity Observed check_compound Step 1: Verify Compound Handling & Storage start->check_compound check_assay Step 2: Review Assay Parameters check_compound->check_assay If compound handling is correct end_fail Consult Further/ Re-evaluate Compound check_compound->end_fail If compound is degraded compound_details Purity Solubility Storage Conditions Freeze-Thaw Cycles optimize_conditions Step 3: Optimize Experimental Conditions check_assay->optimize_conditions If assay parameters are correct check_assay->end_fail If critical error found assay_details Protocol Adherence Calculations Reagent Stability Control Performance consider_mechanism Step 4: Investigate Mechanism of Action optimize_conditions->consider_mechanism If optimization yields no improvement end_success Bioactivity Restored/ Understood optimize_conditions->end_success If bioactivity improves optimize_details Cell Density Incubation Time Serum Concentration consider_mechanism->end_success If mechanism is elucidated consider_mechanism->end_fail If no activity in any assay mechanism_details Alternative Assays (Apoptosis, etc.) Target Engagement Studies

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Hypothesized Signaling Pathway for Cycloartane Triterpenoid Anti-Tumor Activity

Disclaimer: The following diagram illustrates a potential mechanism of action based on published activities of similar cycloartane triterpenoids. The specific pathway for this compound may vary and requires experimental validation.

cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 Induces bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito caspase Caspase Activation (e.g., Caspase-7) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized p53-dependent apoptotic pathway.

References

Technical Support Center: 21,24-Epoxycycloartane-3,25-diol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 21,24-Epoxycycloartane-3,25-diol in their experiments. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a cycloartane-type triterpenoid. It has been isolated from plants such as Lansium domesticum. Its primary reported biological activity is the inhibition of skin-tumor promotion.

Q2: What are the physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₀H₅₀O₃
Molecular Weight 458.72 g/mol
Appearance Typically a powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For cellular assays, DMSO is a common solvent for creating stock solutions.
Storage Store as a powder desiccated at -20°C for long-term stability. Stock solutions can be stored at -20°C for several months. It is recommended to prepare fresh working solutions from the stock on the day of the experiment.

Q3: What are the likely signaling pathways modulated by this compound?

A3: Based on studies of structurally related cycloartane (B1207475) triterpenoids, this compound may influence several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:

  • MAPK/ERK Pathway : Other cycloartane triterpenoids have been shown to inhibit the phosphorylation of key kinases in this pathway, such as c-Raf, MEK-1, and ERK, which can lead to decreased cell proliferation and migration.

  • Wnt/β-catenin Pathway : Some cycloartane triterpenoids can promote the phosphorylation of β-catenin, leading to its degradation and preventing its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation.

  • p53-Dependent Apoptosis : Certain cycloartane triterpenoids have been found to induce apoptosis in cancer cells by increasing the expression of p53 and the pro-apoptotic protein Bax, leading to the activation of caspases.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Poor Solubility or Precipitation of the Compound in Cell Culture Media
  • Question: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What can I do?

  • Answer:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent toxicity and precipitation.

    • Optimize Stock Concentration: You may be using a stock solution that is too concentrated. Try preparing a lower concentration stock solution in DMSO.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.

    • Pre-warm Media: Gently pre-warm the cell culture medium to 37°C before adding the compound solution.

    • Vortexing/Mixing: Immediately after adding the compound to the medium, vortex or gently mix the solution to ensure it is evenly dispersed.

    • Use of a Surfactant: In some instances, a small, biologically compatible amount of a surfactant like Pluronic F-68 can help maintain solubility, but this should be tested for its effects on your specific cell line first.

Issue 2: Inconsistent or No Biological Activity Observed
  • Question: I am not observing the expected inhibitory effects of this compound on my cells. What could be the reason?

  • Answer:

    • Compound Integrity: Verify the purity and integrity of your compound. If possible, confirm its structure via techniques like NMR or mass spectrometry. Ensure it has been stored correctly to prevent degradation.

    • Dose and Time Dependence: The effect of the compound may be dose- and time-dependent. Perform a dose-response study with a wide range of concentrations and a time-course experiment to identify the optimal experimental conditions.

    • Cell Line Specificity: The biological activity of a compound can vary significantly between different cell lines. The signaling pathways targeted by this compound may not be active or may be mutated in your chosen cell line. Consider testing on multiple cell lines.

    • Metabolic Inactivation: Your cells may be metabolizing the compound into an inactive form. You could investigate this using techniques like LC-MS to analyze the compound's stability in your culture system over time.

    • Experimental Controls: Ensure your positive and negative controls are working as expected. For example, in a skin tumor promotion assay, a known promoter like TPA should show a significant effect.

Issue 3: High Background or Off-Target Effects in Assays
  • Question: I am seeing high levels of cell death even at low concentrations of the compound, or other unexpected effects. How can I troubleshoot this?

  • Answer:

    • Solvent Toxicity: As mentioned, ensure your final DMSO concentration is not causing toxicity. Run a vehicle control with the same concentration of DMSO to assess its effect on the cells.

    • Compound Purity: Impurities in your compound preparation could be causing off-target effects. If possible, use a highly purified form of the compound.

    • Assay Interference: The compound itself might interfere with your assay readout. For example, it could have intrinsic fluorescence in a fluorescence-based assay. Run appropriate assay controls with the compound in the absence of cells to check for interference.

    • Cellular Stress Response: High concentrations of any exogenous compound can induce a general cellular stress response. Try to use the lowest effective concentration determined from your dose-response studies.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to studying the effects of this compound.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., A431, HaCaT)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After 4 hours, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Protocol 2: Western Blot Analysis of MAPK/ERK and Wnt/β-catenin Pathway Proteins

This protocol outlines the steps to analyze the phosphorylation status and protein levels of key components of the MAPK/ERK and Wnt/β-catenin pathways.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-β-catenin, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein samples to the same concentration and boil them in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Data Presentation

Table 1: Cytotoxic Activity of Related Cycloartane Triterpenoids in Cancer Cell Lines

Note: Data for this compound is not publicly available. The following table presents data for other cycloartane triterpenoids to provide a comparative context.

CompoundCell LineAssayIC₅₀ (µM)Reference
Cycloart-24-ene-26-ol-3-one HT-29 (Colon Cancer)Viability Assay~25FAPESP
(23R, 24E)-23-acetoxymangiferonic acid B16-F10 (Melanoma)Proliferation Assay~10J Nat Med
Compound from Cimicifuga yunnanensis MCF7 (Breast Cancer)Antitumor ActivityVaries (5-20)Phytother Res

Visualizations

Signaling Pathway Diagrams

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Compound This compound Compound->Raf Inhibition

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Compound This compound Compound->Destruction_Complex Activation?

Caption: Potential modulation of the Wnt/β-catenin signaling pathway.

p53_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->p53 Upregulation

Caption: Hypothesized induction of p53-dependent apoptosis.

"avoiding degradation of 21,24-Epoxycycloartane-3,25-diol during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the analysis of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene with potential therapeutic applications. Due to the presence of reactive epoxide and diol functional groups, this molecule is susceptible to degradation during sample preparation and analysis. This resource offers troubleshooting advice and preventative measures to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows extra peaks on the chromatogram that were not present initially. What could be the cause?

A1: The appearance of new peaks often indicates degradation of the target analyte. For this compound, the primary degradation pathways are the acid or base-catalyzed opening of the epoxide ring to form a diol, and the oxidation of the diol functionalities.[1] These reactions can be triggered by inappropriate pH, exposure to heat, light, or oxidizing agents during sample handling and analysis.

Q2: I am observing a decrease in the peak area of this compound over a series of injections. What should I investigate?

A2: A decreasing peak area suggests ongoing degradation of the analyte in your sample vial or on the analytical column. Potential causes include:

  • Acidic conditions: The presence of trace acids in your solvent, on glassware, or on the stationary phase of your chromatography column can lead to the opening of the epoxide ring.[2]

  • Oxidation: The diol groups are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Temperature instability: Elevated temperatures can increase the rate of degradation reactions.

Q3: What are the ideal storage conditions for this compound samples and stock solutions?

A3: To minimize degradation, store solid this compound and its solutions at low temperatures, ideally at -20°C or below, protected from light in tightly sealed amber vials under an inert atmosphere (e.g., argon or nitrogen).[2][3] For solutions, use high-purity, neutral, and degassed solvents.

Q4: Can the type of glassware I use affect the stability of my sample?

A4: Yes, glassware can be a source of acidic or basic contaminants. It is recommended to use neutralized glassware. You can rinse your glassware with a mild silylating agent or a dilute solution of sodium bicarbonate, followed by thorough washing with deionized water and drying before use.[1][2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Symptom Potential Cause Recommended Solution
Appearance of new, more polar peaks Epoxide Ring-Opening: The epoxide ring has likely opened to form a vicinal diol, which is more polar. This is often catalyzed by acidic conditions.* Check pH of mobile phase and sample diluent: Ensure they are neutral. Buffering the mobile phase to a neutral pH may be beneficial. * Use neutralized glassware: Avoid acidic residues on glass surfaces. * Consider the stationary phase: Standard silica (B1680970) gel is slightly acidic and can cause degradation.[2] Use a neutralized silica gel, or consider alternative stationary phases like alumina (B75360) (neutral or basic) or a polymer-based resin for chromatography.[2]
Appearance of new, less polar peaks or peak broadening Oxidation of Diol Groups: Oxidation of the diol can lead to the formation of aldehydes or ketones, which may be less polar. This can be initiated by atmospheric oxygen.* Work under an inert atmosphere: Prepare samples and run analyses under nitrogen or argon to minimize exposure to oxygen. * Use degassed solvents: Remove dissolved oxygen from your mobile phase and sample diluent. * Add an antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your sample, if it does not interfere with the analysis.[1]
Low or inconsistent recovery Adsorption to surfaces: The compound may be adsorbing to active sites on glassware or the analytical column. Thermal Degradation: The compound may be degrading at the temperatures used for analysis (e.g., in a GC inlet).* Silylate glassware: This can reduce active sites available for adsorption. * Optimize analytical method: If using GC, try a lower inlet temperature or derivatization to increase thermal stability. For HPLC, ensure the column is well-conditioned.
Discoloration of sample solution (e.g., yellowing) Oxidation or Photodegradation: This is a common sign of degradation for many organic molecules.* Protect from light: Use amber vials and minimize exposure of the sample to ambient light.[2][3] * Store properly: Ensure samples are stored at low temperatures and under an inert atmosphere.[2][3]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis

This protocol is designed to minimize the degradation of this compound during sample preparation.

  • Glassware Preparation:

    • Thoroughly clean all glassware (vials, flasks, pipettes).

    • Rinse with a saturated aqueous solution of sodium bicarbonate, followed by deionized water, and finally with a high-purity solvent like acetone.

    • Dry the glassware in an oven and allow it to cool to room temperature in a desiccator before use.

  • Solvent Preparation:

    • Use high-purity, HPLC-grade solvents.

    • Degas all solvents by sparging with an inert gas (e.g., helium or nitrogen) for 15-20 minutes before use.

  • Sample Dissolution:

    • Accurately weigh the this compound sample in a neutralized amber vial.

    • Dissolve the sample in a neutral, degassed solvent (e.g., acetonitrile (B52724) or methanol) to the desired concentration.

    • If necessary, use gentle sonication in a cool water bath to aid dissolution. Avoid excessive heating.

  • Filtration (if necessary):

    • If the sample solution contains particulates, filter it through a 0.22 µm syringe filter compatible with your solvent. Choose a filter material with low analyte binding properties (e.g., PTFE).

  • Storage and Analysis:

    • If not analyzing immediately, cap the vial tightly, purge with an inert gas, and store at -20°C or below, protected from light.

    • Before injection, allow the sample to come to room temperature.

Protocol 2: Stability-Indicating HPLC Method (Proposed)

This proposed method can serve as a starting point for developing a validated stability-indicating HPLC method for this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C30 column may offer better resolution for triterpenoids.

  • Mobile Phase: A gradient of acetonitrile and water. A neutral pH should be maintained.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A starting point could be 60% B, increasing to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C (maintain a consistent temperature)

  • Detector: UV detector at a low wavelength (e.g., 205-210 nm) as triterpenoids often lack a strong chromophore, or a Charged Aerosol Detector (CAD) for more universal detection.

  • Injection Volume: 10 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_storage Storage glassware Use Neutralized Glassware solvent Prepare Neutral, Degassed Solvents glassware->solvent dissolve Dissolve Sample under Inert Atmosphere solvent->dissolve filtrate Filter if Necessary dissolve->filtrate store Store at -20°C, Protected from Light dissolve->store hplc Inject into HPLC System filtrate->hplc separation Chromatographic Separation hplc->separation detection Detection (UV/CAD) separation->detection store->hplc

Caption: Workflow for minimizing degradation during sample preparation and HPLC analysis.

Degradation_Pathway compound This compound acid_cat Acid-Catalyzed Ring Opening compound->acid_cat H+ base_cat Base-Catalyzed Ring Opening compound->base_cat OH- diol_product Degradation Product (Tetraol) acid_cat->diol_product base_cat->diol_product

References

Technical Support Center: Enhancing Detection of Cycloartane Triterpenes by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of cycloartane (B1207475) triterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS analysis of cycloartane triterpenes.

Issue 1: Low or No Signal Intensity for Cycloartane Triterpenes

Q1: I am not seeing any peaks for my cycloartane triterpene standards or in my sample extracts. What should I check first?

A1: When no signal is observed, a systematic check of the entire LC-MS system is necessary. Start with the basics before moving to more complex issues.

  • Initial System Checks:

    • Verify Sample Preparation: Ensure your sample has been properly prepared and that the final concentration is within the instrument's detection range. For initial runs, aim for a concentration of at least 1-10 µg/mL. Confirm that the sample is fully dissolved in a solvent compatible with your mobile phase to prevent precipitation.[1]

    • LC System: Check for leaks in the LC flow path. Ensure the correct mobile phases are in the correct solvent lines and that there is enough solvent for the entire run. Purge the pumps to remove any air bubbles.

    • MS System: Confirm that the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a standard compound (e.g., reserpine) to ensure the instrument is performing as expected.[2] If the standard works, the issue is likely with your sample or method. If not, the instrument itself requires troubleshooting.[2]

    • Detector and Ion Source: Make sure the detector is on and that the ion source parameters (e.g., gas flows, temperatures) are appropriate for your method. A common oversight is an unlit flame in an APCI source or incorrect voltage settings in an ESI source.

Q2: My cycloartane triterpene signal is very weak. How can I improve the ionization efficiency?

A2: Cycloartane triterpenes can be challenging to ionize, especially with Electrospray Ionization (ESI) due to their often low polarity.[3] Consider the following strategies to enhance signal intensity:

  • Optimize the Ion Source:

    • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar compounds like many cycloartane triterpenes.[4][5] It is generally a better choice for thermally stable molecules.[4]

    • Adjust ESI Source Parameters: If using ESI, optimize the source temperature, gas flows (nebulizer and drying gas), and capillary voltage. Harsher source conditions (higher temperatures) can sometimes aid in the desolvation of these compounds, but excessive temperatures can cause in-source fragmentation or degradation.[6]

  • Modify the Mobile Phase:

    • Add Mobile Phase Modifiers: The addition of volatile acids like formic acid (0.1%) can promote protonation and enhance the signal in positive ion mode.[2][7] Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (5-10 mM) can also be used to improve signal stability and promote the formation of [M+NH₄]⁺ adducts, which can be more stable than protonated molecules for some triterpenes.[2][8]

    • Promote Adduct Formation: For some cycloartane triterpenes, sodium adducts ([M+Na]⁺) provide a significantly stronger signal than protonated molecules ([M+H]⁺).[9][10] If you observe sodium adducts, you can try to enhance their formation by adding a low concentration of sodium acetate to the mobile phase. However, be aware that this can complicate spectra and may not be suitable for all applications.

  • Consider Derivatization:

    • For cycloartane triterpenes containing carbonyl groups, derivatization with hydroxylamine (B1172632) can significantly enhance ESI-MS sensitivity.[11] This method forms an oxime derivative that is more easily protonated.[9]

Below is a troubleshooting workflow for low or no signal intensity:

low_signal_workflow start Start: Low/No Signal check_standard Run System Suitability Test (e.g., Reserpine) start->check_standard standard_ok Standard OK? check_standard->standard_ok troubleshoot_ms Troubleshoot MS Instrument (Calibration, Source Cleaning, etc.) standard_ok->troubleshoot_ms No check_sample_prep Check Sample Preparation (Concentration, Dissolution) standard_ok->check_sample_prep Yes end_fail Consult Instrument Specialist troubleshoot_ms->end_fail sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok reprepare_sample Re-prepare Sample sample_prep_ok->reprepare_sample No optimize_method Optimize Analytical Method sample_prep_ok->optimize_method Yes end_ok Problem Solved reprepare_sample->end_ok optimization_steps 1. Switch to APCI Source 2. Add Mobile Phase Modifiers (Formic Acid, Ammonium Formate) 3. Optimize Source Parameters 4. Consider Derivatization optimize_method->optimization_steps optimization_steps->end_ok

Caption: Troubleshooting workflow for low or no signal.

Issue 2: Complex or Difficult-to-Interpret Mass Spectra

Q3: My mass spectrum is very complex, showing multiple adducts and in-source fragments for a single chromatographic peak. How can I simplify it?

A3: The generation of multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) and in-source fragments is a common issue in ESI-MS, which can complicate data interpretation.[12]

  • Reduce Adduct Formation:

    • Use High-Purity Solvents and Additives: Sodium and potassium adducts often arise from contaminants in solvents, glassware, or reagents. Use LC-MS grade solvents and high-purity additives to minimize these.[2]

    • Add Ammonium Salts: Adding ammonium formate or acetate to the mobile phase can often suppress sodium and potassium adduct formation in favor of the [M+NH₄]⁺ adduct, leading to a cleaner spectrum.[8]

  • Minimize In-Source Fragmentation:

    • Softer Ionization Conditions: High source temperatures or high cone/declustering voltages can cause molecules to fragment in the ion source before they reach the mass analyzer. Methodically reduce these voltages and temperatures to find a balance between efficient desolvation and minimal fragmentation.

    • Use a Strategy for Fragment Elimination: Advanced data analysis strategies can help to computationally filter out redundant signals from in-source fragments and adducts, simplifying the characterization of complex mixtures.[12]

Q4: I am having trouble identifying the characteristic fragmentation patterns for my cycloartane triterpene. What are the typical fragment ions I should look for?

A4: The fragmentation of cycloartane triterpenes is highly dependent on their specific structure and the ionization method used.

  • EI-MS Fragmentation: Electron Ionization (EI) provides more extensive and reproducible fragmentation patterns. Common fragmentations include:

    • Loss of water ([M-H₂O]⁺) if hydroxyl groups are present.

    • Cleavage of the side chain. For example, a fragment at m/z 315 can indicate a monounsaturated side chain.[13]

    • Ions at m/z 355 and 302 are considered typical for 4,4'-dimethyl 9:19 cycloesterols.[13]

  • ESI and APCI-MS/MS Fragmentation: These softer ionization techniques typically produce a prominent precursor ion ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). Collision-induced dissociation (CID) in MS/MS experiments will then induce fragmentation.

    • The most common initial fragmentation is the loss of neutral molecules like water and parts of the side chain.

    • The fragmentation patterns can be used to differentiate isomers and identify the nature and position of substituents.

Below is a logical diagram for interpreting complex spectra:

complex_spectra_workflow start Start: Complex Spectrum identify_issue Identify Primary Issue start->identify_issue multiple_adducts Multiple Adducts ([M+Na]⁺, [M+K]⁺, etc.) identify_issue->multiple_adducts Adducts in_source_fragments In-Source Fragments identify_issue->in_source_fragments Fragments adduct_solutions 1. Use High-Purity Solvents 2. Add Ammonium Formate/Acetate to Mobile Phase multiple_adducts->adduct_solutions fragment_solutions 1. Reduce Source Temperature 2. Reduce Cone/Declustering Voltage in_source_fragments->fragment_solutions reanalyze Re-analyze Sample adduct_solutions->reanalyze fragment_solutions->reanalyze spectrum_simplified Spectrum Simplified? reanalyze->spectrum_simplified end_ok Proceed with Identification spectrum_simplified->end_ok Yes consult_literature Consult Literature for Known Adducts/Fragments spectrum_simplified->consult_literature No

Caption: Workflow for simplifying and interpreting complex mass spectra.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is generally better for cycloartane triterpenes?

A1: While ESI can be used, APCI is often more suitable for the analysis of less polar to non-polar compounds, a category into which many cycloartane triterpenes fall.[3][4] Studies have shown that for pentacyclic triterpenes, APPI (Atmospheric Pressure Photoionization) and APCI are generally more sensitive than ESI. For acidic triterpenes, APCI in negative ion mode can show the greatest sensitivity.[3] The choice ultimately depends on the specific structure of your analyte. It is recommended to screen both sources during method development if available.

Q2: What are the best mobile phase additives to enhance the signal of cycloartane triterpenes?

A2: The choice of additive depends on the desired ionization pathway:

  • For Protonation ([M+H]⁺): 0.1% formic acid is a common and effective choice for enhancing signal in positive ion mode.[2][7]

  • For Ammonium Adducts ([M+NH₄]⁺): 5-10 mM ammonium formate or ammonium acetate can provide stable signals and help suppress unwanted sodium and potassium adducts.[2][8]

  • For Sodium Adducts ([M+Na]⁺): While often arising from contamination, if [M+Na]⁺ is the most abundant and stable ion, its formation can be promoted by the addition of a low concentration of sodium acetate. This should be done with caution as it can increase background noise.[9]

Q3: Can derivatization improve the detection of all cycloartane triterpenes?

A3: Derivatization is a targeted strategy and is most effective when a specific functional group that ionizes poorly is present. For cycloartane triterpenes, derivatization is particularly useful for those containing carbonyl (ketone or aldehyde) groups.[11] Converting these to an oxime using hydroxylamine hydrochloride introduces a more basic nitrogen atom, which is more readily protonated, significantly improving sensitivity in positive ion ESI-MS.[9][11] For triterpenes that only possess hydroxyl groups, derivatization is less common for LC-MS but is a standard procedure for GC-MS analysis (e.g., silylation).[14]

Q4: How can I perform quantitative analysis of cycloartane triterpenes by LC-MS?

A4: Quantitative analysis requires a validated method using either external or internal standards. Due to potential matrix effects (ion suppression or enhancement), the use of a stable isotope-labeled internal standard is the gold standard for accuracy. If this is not available, a structurally similar compound (analog internal standard) can be used. A calibration curve should be constructed by analyzing a series of standards of known concentrations, and the response ratio of the analyte to the internal standard should be plotted against concentration.

Experimental Protocols & Data

Protocol 1: General LC-MS/MS Method for Cycloartane Triterpene Screening

This protocol provides a starting point for the analysis of cycloartane triterpenes. Optimization will be required based on the specific analytes and matrix.

  • Sample Preparation:

    • Extract the plant material or sample with a suitable solvent (e.g., methanol, ethanol, or chloroform).

    • Evaporate the solvent and redissolve the residue in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.[15]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: 5-95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ion Source: APCI (recommended starting point) or ESI.

    • Polarity: Positive ion mode.

    • Scan Mode: Full scan (m/z 150-1000) for initial screening. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Source Parameters (APCI):

      • Corona Discharge Current: 3-5 µA

      • Vaporizer Temperature: 350-450 °C

      • Sheath Gas (N₂): 40-60 arbitrary units

      • Aux Gas (N₂): 5-10 arbitrary units

    • Source Parameters (ESI):

      • Capillary Voltage: 3.5-4.5 kV

      • Source Temperature: 120-150 °C

      • Desolvation Temperature: 350-500 °C

      • Cone Gas Flow (N₂): 50-100 L/hr

      • Desolvation Gas Flow (N₂): 600-800 L/hr

Data Presentation: Ionization Source Comparison

The following table summarizes the relative performance of ESI and APCI for the analysis of triterpenes, based on literature findings.

Ionization SourceAnalyte PolarityTypical AdductsRelative SensitivityBest For
ESI Polar to Moderately Polar[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ModerateGlycosylated or highly functionalized cycloartane triterpenes.
APCI Non-polar to Moderately Polar[M+H]⁺HighAglycones and less polar cycloartane triterpenes.[3][16]

Data Presentation: Effect of Mobile Phase Additives on Triterpene Signal

This table provides a qualitative comparison of common mobile phase additives for enhancing the signal of cycloartane triterpenes in positive ion mode.

AdditiveConcentrationEffect on IonizationPotential Issues
Formic Acid 0.05 - 0.1%Promotes protonation ([M+H]⁺).[7]Can cause ion suppression for some compounds.
Ammonium Formate 5 - 10 mMPromotes [M+NH₄]⁺ adducts, stabilizes signal, suppresses Na⁺/K⁺.[8]May slightly alter chromatographic retention.
Acetic Acid 0.1 - 1%Can enhance signal for some compounds.[8]Less volatile than formic acid.
Sodium Acetate Low µM rangePromotes [M+Na]⁺ adducts.Increases background noise, can contaminate the source.[17]

References

Validation & Comparative

Confirming the Structure of 21,24-Epoxycycloartane-3,25-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential anti-tumor properties. The structural confirmation of this natural product is paramount for its development as a therapeutic agent. This document outlines the key spectroscopic data required for its identification, compares its biological activity with other cycloartane triterpenoids, and provides detailed experimental protocols for relevant assays.

Structural Confirmation of this compound

This compound is a cycloartanoid triterpene originally isolated from the leaves of Lansium domesticum.[1][2] Its structure was first elucidated by Nishizawa et al. in 1989. The confirmation of its complex polycyclic structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original detailed spectroscopic data from the initial publication is not widely available, commercial suppliers of this compound confirm its structure by NMR.[3]

Spectroscopic Data Summary

The following table summarizes the expected and reported spectroscopic data for this compound and a structurally related compound, cycloart-25-ene-3β,24-diol, for comparative purposes. The presence of the characteristic cyclopropane (B1198618) ring protons in the upfield region of the ¹H NMR spectrum is a key indicator for cycloartane-type triterpenoids.

Spectroscopic Data This compound Cycloart-25-ene-3β,24-diol (for comparison)
Molecular Formula C₃₀H₅₀O₃[4]C₃₀H₅₀O₂
Molecular Weight 458.72 g/mol [1]442.7 g/mol
¹H NMR (indicative signals) Expected signals for a cyclopropane ring (typically δ 0.3-0.6 ppm). Signals for protons on carbons bearing hydroxyl and ether groups.A pair of doublets in the up-field region (δH 0.33 and 0.55) are characteristic of a cyclopropane ring.
¹³C NMR (indicative signals) Expected signals for 30 carbons, including those of the cycloartane skeleton, and carbons associated with hydroxyl and epoxy functionalities.Data available in public databases, confirming the cycloartane skeleton and the side chain structure.
Mass Spectrometry (MS) Expected molecular ion peak [M]+ or adducts like [M+H]+ corresponding to its molecular weight.LC-MS data shows a precursor ion [M+H]+ at m/z 443.388.

Comparative Biological Activity

This compound has been identified as an inhibitor of skin-tumor promotion.[1][2] This activity is often evaluated using an in vitro assay that measures the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA).

The following table compares the inhibitory activity of several cycloartane triterpenoids in the EBV-EA activation assay. While direct comparative data for this compound from the same study is unavailable, the data for related compounds with hydroxylated side chains demonstrate the potential potency of this class of molecules.

Compound Source IC₅₀ (nM) on EBV-EA Activation
(24R)-cycloart-25-ene-3β,24-diol(Semi-synthetic)Not specified, but noted as having high inhibitory effect
(24R)-cycloartane-3β,24,25-triol(Semi-synthetic)6.1 - 7.4
(24S)-cycloartane-3β,24,25-triol(Semi-synthetic)6.1 - 7.4
(24ξ)-24-methylcycloartane-3β,24,24¹-triol(Semi-synthetic)6.1 - 7.4
(24ξ)-24¹-methoxy-24-methylcycloartane-3β,24-diol(Semi-synthetic)6.1 - 7.4
(24ξ)-24,25-dihydroxycycloartan-3-one(Semi-synthetic)6.1 - 7.4
This compoundLansium domesticumData not available in a comparative context, but reported to have significant inhibitory activity of skin-tumor promotion.[5]

Data for comparative compounds sourced from Akihisa et al., J. Nat. Prod. 2007, 70, 6, 923–927.[6]

Experimental Protocols

General Isolation and Purification of Cycloartane Triterpenoids

The following is a generalized protocol for the isolation and purification of cycloartane triterpenoids from plant material, based on common practices in natural product chemistry.

G plant_material Dried Plant Material (e.g., leaves of L. domesticum) extraction Solvent Extraction (e.g., with MeOH or EtOH) plant_material->extraction Maceration/Soxhlet partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partition Crude Extract chromatography Column Chromatography (Silica Gel, ODS) partition->chromatography Active Fraction (e.g., EtOAc) hplc Preparative HPLC chromatography->hplc Semi-purified Fractions pure_compound Pure this compound hplc->pure_compound Isolation G raji_cells Raji Cells (EBV-positive lymphoblastoid) incubation Incubation with Test Compound raji_cells->incubation induction Induction with TPA and n-butyric acid incubation->induction smear Preparation of Cell Smears induction->smear staining Immunofluorescence Staining for EBV-EA smear->staining microscopy Fluorescence Microscopy staining->microscopy analysis Calculation of Inhibition Rate microscopy->analysis G TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 (Transcription Factor) ERK->AP1 Gene_Expression Gene Expression (Proliferation, Inflammation) AP1->Gene_Expression Tumor_Promotion Tumor Promotion Gene_Expression->Tumor_Promotion Compound This compound Compound->PKC Inhibition

References

A Comparative Analysis of 21,24-Epoxycycloartane-3,25-diol and Other Cycloartane Triterpenes in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 21,24-Epoxycycloartane-3,25-diol against other notable cycloartane (B1207475) triterpenes. This report synthesizes available experimental data on their cytotoxic and anti-inflammatory properties, details relevant experimental methodologies, and visualizes key signaling pathways implicated in their mechanisms of action.

Introduction to Cycloartane Triterpenes

Cycloartane triterpenes are a large and structurally diverse class of natural products, primarily isolated from plants, that have garnered significant scientific interest due to their wide range of pharmacological activities.[1] These activities include anti-inflammatory, cytotoxic, antioxidant, and anti-cancer effects.[1][2] Their unique tetracyclic core structure, featuring a cyclopropane (B1198618) ring, serves as a scaffold for various functionalizations, leading to a broad spectrum of biological effects. This guide focuses on comparing this compound with other well-studied cycloartane triterpenes to highlight their relative performance and potential therapeutic applications.

Performance Comparison

While direct comparative studies under identical experimental conditions are limited, this section summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of various cycloartane triterpenes.

Cytotoxic Activity

Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Cycloartane Triterpenes Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Source OrganismReference
Actaticas A-G (compounds 1-7) HT-29 (Colon)9.2 - 26.4Actaea asiatica[5]
McF-7 (Breast)9.2 - 26.4Actaea asiatica[5]
23-O-acetylcimigenol-3-O-beta-D-xylopyranoside HepG2 (Liver)> 100Cimicifuga dahurica[6]
R-HepG2 (Resistant Liver)> 100Cimicifuga dahurica[6]
HL-60 (Leukemia)21.3Cimicifuga dahurica[6]
25-O-acetylcimigenol-3-O-β-D-xylopyranoside MCF7 (Breast)Not specified, but showed high activityCimicifuga yunnanensis[2]
R-MCF7 (Resistant Breast)Not specified, but showed high activityCimicifuga yunnanensis[2]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside MCF7 (Breast)Not specified, but showed high activityCimicifuga yunnanensis[2]
R-MCF7 (Resistant Breast)Not specified, but showed high activityCimicifuga yunnanensis[2]
(22E)-3-β-hydroxycycloart-22-en-24-one L5178Y (Lymphoma)Not specified, but evaluatedCassia italica[7]
PC12 (Pheochromocytoma)Not specified, but evaluatedCassia italica[7]
Anti-inflammatory Activity

The anti-inflammatory potential of cycloartane triterpenes is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is not available, other cycloartanes have shown significant inhibitory effects.

Table 2: Comparative Anti-inflammatory Activity (NO Production Inhibition IC50 in µM) of Selected Cycloartane Triterpenes

CompoundCell LineIC50 (µM)Source OrganismReference
Various Cycloartane Triterpenoids RAW264.75.0 - 24.4Actaea vaginata[8]
(23R,24R)-25-O-acetylcimigenol 3-O-β-D-xylopyranoside - (Classical complement pathway)7.7Cimicifuga heracleifolia[9]
24-epi-24-O-acetylhydroshengmanol 3-O-β-D-xylopyranoside - (Classical complement pathway)195.6Cimicifuga heracleifolia[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of cycloartane triterpenes.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., cycloartane triterpenes) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is then added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a colored azo compound.

  • Absorbance Reading: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

  • Data Interpretation: The results are typically displayed as a dot plot, allowing for the quantification of cells in different stages of cell death.

Signaling Pathways and Visualizations

Cycloartane triterpenes exert their biological effects through the modulation of various signaling pathways. While the specific pathway for this compound is not yet elucidated, studies on other cycloartanes have implicated pathways such as the p53-dependent mitochondrial pathway in apoptosis and the NF-κB pathway in inflammation.

p53-Dependent Mitochondrial Apoptosis Pathway

Several cycloartane triterpenes isolated from Cimicifuga yunnanensis have been shown to induce apoptosis in breast cancer cells (MCF7) through a p53-dependent mitochondrial pathway.[2] These compounds increase the expression of p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the activation of caspases.[2]

p53_pathway cluster_drug Cycloartane Triterpenes cluster_cell MCF-7 Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm drug e.g., 25-O-acetylcimigenol- 3-O-β-D-xylopyranoside p53 p53 (Tumor Suppressor) drug->p53 Upregulates Bax_gene Bax Gene p53->Bax_gene Activates Transcription Bax_protein Bax Protein Bax_gene->Bax_protein Mitochondrion Mitochondrion Bax_protein->Mitochondrion Induces Permeabilization Caspase7 Caspase-7 Mitochondrion->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by certain cycloartane triterpenes.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some cycloartane triterpenes are attributed to their ability to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a key regulator of the inflammatory response.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage (e.g., RAW 264.7) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Cycloartane Triterpenes LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Proinflammatory_genes Promotes Transcription Inflammation Inflammatory Response Proinflammatory_genes->Inflammation drug e.g., from Actaea vaginata drug->IKK Inhibits

References

Validating the Anti-Tumor Effects of 21,24-Epoxycycloartane-3,25-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of novel anti-tumor agents is a perpetual endeavor. Cycloartane (B1207475) triterpenoids, a class of natural products, have garnered significant interest for their potential anti-cancer properties. Among these, 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum, has been identified as an inhibitor of skin-tumor promotion. This guide provides a comparative analysis of the anti-tumor effects of this compound and other related cycloartane triterpenoids, supported by available experimental data and detailed methodologies.

While specific quantitative data on the cytotoxic activity of this compound is limited in publicly available literature, its initial discovery highlighted its potential as a chemopreventive agent. This guide will therefore focus on its known qualitative effects and draw comparisons with structurally similar compounds for which more extensive data has been published.

Comparative Analysis of Anti-Tumor Activity

The anti-tumor potential of cycloartane triterpenoids has been evaluated through various in vitro and in vivo studies. The primary compound of interest, this compound, was first reported to inhibit skin-tumor promotion in a study by Nishizawa et al. in 1989. While the detailed quantitative results of this initial study are not widely available, the inhibitory activity points towards its potential in cancer chemoprevention.

To provide a comprehensive overview, this guide compares the activity of this compound with other notable cycloartane triterpenoids. The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of these compounds against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Cycloartane Triterpenoids Against Various Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 ValueSource
This compound Skin (Tumor Promotion)Inhibition of TPA-induced EBV-EA activation (presumed)Data not availableNishizawa et al., 1989
Cycloartane-3,24,25-triolPC-3 (Prostate)WST-12.226 ± 0.28 µMLowe et al., 2012
DU145 (Prostate)WST-11.67 ± 0.18 µMLowe et al., 2012
(16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetatePC-3 (Prostate)Not specifiedHigh cytotoxicitySynthesis and Cytotoxicity Evaluation Study
HCT-15 (Colon)Not specifiedHigh cytotoxicitySynthesis and Cytotoxicity Evaluation Study
3β,16β-Dihydroxy-cycloartan-24-onePC-3 (Prostate)Not specifiedHigh cytotoxicitySynthesis and Cytotoxicity Evaluation Study
HCT-15 (Colon)Not specifiedHigh cytotoxicitySynthesis and Cytotoxicity Evaluation Study
Argentatin AHCT-116 (Colon)Not specifiedEvaluated in vitro and in vivoAnti-Tumor Activity Study
Cycloartan-24-ene-1α,2α,3β-triol (MY-1)PC-3 (Prostate)MTT9.6 µM (at 24h)Apoptosis Induction Study

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays mentioned in the comparative data.

Inhibition of TPA-induced Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is a common in vitro method for screening potential anti-tumor promoters.

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Induction of EBV-EA: The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is used to induce the expression of EBV early antigens.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) prior to or concurrently with TPA induction.

  • Detection of EBV-EA: After a specific incubation period (e.g., 48 hours), the percentage of EBV-EA positive cells is determined using an indirect immunofluorescence assay with specific antibodies against the early antigens.

  • Data Analysis: The inhibitory activity of the compound is calculated by comparing the percentage of EBV-EA positive cells in the treated groups to the control group (TPA alone).

WST-1 Cell Proliferation Assay

This colorimetric assay is used to quantify cellular proliferation, viability, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., PC-3, DU145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • WST-1 Reagent Addition: Following treatment, the WST-1 reagent is added to each well. The reagent is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells.

  • Incubation and Measurement: The plate is incubated for a period (e.g., 1-4 hours) to allow for color development. The absorbance of the formazan dye is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

MTT Cell Proliferation Assay

Similar to the WST-1 assay, the MTT assay is another colorimetric method for assessing cell viability.

  • Cell Seeding and Treatment: This follows the same procedure as the WST-1 assay.

  • MTT Reagent Addition: After compound treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value is determined from the dose-response curve, where absorbance is proportional to cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the anti-tumor effects of these compounds.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Conceptual) cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Culture (e.g., PC-3, DU145, HCT-15) treatment Treatment with Cycloartane Triterpenoids cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assay (WST-1, MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 animal_model Animal Model with Tumor Xenografts ic50->animal_model Promising Candidates kinase_assay Kinase Inhibition Assay (e.g., MRCKα) ic50->kinase_assay Further Investigation apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) ic50->apoptosis_assay compound_admin Compound Administration animal_model->compound_admin tumor_measurement Tumor Growth Measurement compound_admin->tumor_measurement toxicity_assessment Toxicity Assessment compound_admin->toxicity_assessment western_blot Western Blot Analysis (Apoptotic Protein Expression) apoptosis_assay->western_blot

Experimental Workflow for Evaluating Anti-Tumor Effects.

signaling_pathway cluster_cycloartane Cycloartane Triterpenoids cluster_kinase Kinase Signaling cluster_cellular_effects Cellular Effects cycloartane Cycloartane-3,24,25-triol mrck MRCKα Kinase cycloartane->mrck Inhibits proliferation Cell Proliferation mrck->proliferation Promotes viability Cell Viability proliferation->viability

Inhibitory Action of Cycloartane-3,24,25-triol.

Conclusion

This compound presents an interesting starting point for the investigation of novel anti-tumor agents, particularly in the realm of skin cancer chemoprevention. However, the lack of extensive, publicly available quantitative data underscores the need for further research to fully validate its anti-tumor effects.

In contrast, other cycloartane triterpenoids, such as Cycloartane-3,24,25-triol, have demonstrated potent and selective cytotoxic activity against specific cancer cell lines, with a partially elucidated mechanism of action. These related compounds serve as valuable benchmarks and provide a strong rationale for the continued exploration of the cycloartane scaffold in oncology drug discovery.

For researchers, the provided experimental protocols offer a foundation for designing studies to further investigate this compound and to draw more direct comparisons with these promising alternatives. Future studies should aim to determine its IC50 values against a panel of cancer cell lines, explore its mechanism of action, and evaluate its efficacy in in vivo models. Such data will be critical in determining its true potential as a therapeutic agent.

A Comparative Guide to the Cross-Validation of Analytical Methods for Cycloartanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of cycloartane (B1207475) triterpenoids is paramount for ensuring the quality, safety, and efficacy of natural products and derived pharmaceuticals. The selection of an appropriate analytical method is a critical step that influences the reliability of research and development outcomes. This guide provides a comprehensive comparison of commonly employed analytical techniques for the analysis of cycloartanes, with a focus on cross-validation principles, experimental protocols, and performance data.

Cross-validation of analytical methods is the process of assuring that two or more distinct methods provide equivalent and reliable results for the same analyte.[1][2] This is crucial when transferring methods between laboratories, implementing a new method, or confirming results from a primary analytical technique.[1][2] This guide will compare High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of cycloartanes.

Comparative Analysis of Analytical Methods

The choice of an analytical method for cycloartanes depends on various factors, including the specific cycloartane structure (e.g., aglycone or glycoside), the complexity of the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative screening, quantitative determination, or isolation).

Performance ParameterHPLC-UVHPLC-MS/MSGC-MSHPTLC
Linearity (r²) > 0.99> 0.999> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%[3]80 - 120%[4]98 - 102%[5]
Precision (%RSD) < 5%< 15%[6]< 15%[4]< 2%[5]
Limit of Detection (LOD) ng rangepg to ng/mL range[6][7]ng/mL rangeng/band range[5]
Limit of Quantification (LOQ) ng to µg/mL rangepg to ng/mL range[6][7]0.003 - 0.015 µg/g[4]ng/band range[5]
Specificity/Selectivity ModerateHighHighModerate to High
Throughput ModerateModerateModerateHigh
Derivatization Required NoNoOften, for volatilityNo

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of cycloartanes using HPLC-MS, GC-MS, and HPTLC.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of cycloartanes, particularly for complex mixtures and glycosidic forms.[8]

Sample Preparation:

  • Extract the plant material or sample matrix with a suitable solvent, such as 80% aqueous methanol, using ultrasonication.[8]

  • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • For quantitative analysis, prepare a series of calibration standards of a known cycloartane reference compound.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid) is typical.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For tandem MS, Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

Validation Parameters:

  • Linearity: Assessed by analyzing a series of concentrations of the reference standard. A correlation coefficient (r²) > 0.99 is generally considered acceptable.

  • Accuracy: Determined by spike-and-recovery experiments at different concentration levels. Recoveries are typically expected to be within 80-120%.

  • Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (%RSD) should typically be less than 15%.[6]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For many cycloartanes, derivatization is necessary to increase their volatility.

Sample Preparation and Derivatization:

  • Extract the sample as described for HPLC.

  • Evaporate the solvent and perform a hydrolysis step if analyzing glycosides to yield the aglycone.

  • Derivatize the hydroxyl groups of the cycloartane aglycones using a silylating agent (e.g., BSTFA with TMCS) to form trimethylsilyl (B98337) (TMS) ethers.

Chromatographic Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of around 150°C, ramped up to 300°C.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Full scan for identification by comparing mass spectra with libraries (e.g., NIST, Wiley) or SIM for quantification.

Validation Parameters:

  • Validation follows similar principles to HPLC-MS, with parameters such as linearity, accuracy, precision, LOD, and LOQ being evaluated according to ICH guidelines.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quantification.[10][11]

Sample Preparation:

  • Extract the sample as described for HPLC.

  • Apply the samples and reference standards as bands onto the HPTLC plate using an automated applicator.[5]

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[5][11]

  • Mobile Phase: A mixture of non-polar and polar solvents, optimized for the separation of the target cycloartanes (e.g., Toluene:Methanol:Glacial Acetic Acid in a ratio of 8:2:0.2 v/v/v).[5]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at a specific wavelength (e.g., 294 nm) after drying the plate.[5] Derivatization with a suitable reagent followed by heating can be used for visualization if the compounds do not absorb UV light.

Validation Parameters:

  • Linearity: A linear regression is established by plotting the peak area against the concentration of the applied standards.

  • Accuracy: Determined by recovery studies, with expected values typically between 98% and 102%.[5]

  • Precision: Assessed by analyzing multiple applications of the same sample. A %RSD of less than 2% is often achievable.[5]

  • Specificity: Confirmed by comparing the Rf values and spectra of the analyte in the sample with that of the reference standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of cross-validating analytical methods for cycloartanes and a typical experimental workflow for HPLC analysis.

CrossValidationWorkflow start_end start_end process process decision decision data data start Start: Define Analytical Requirements for Cycloartane method_dev Develop Primary Method (e.g., HPLC-MS) start->method_dev method_val Validate Primary Method (ICH Guidelines) method_dev->method_val alt_method_dev Develop Secondary Method (e.g., HPTLC or GC-MS) method_val->alt_method_dev alt_method_val Validate Secondary Method (ICH Guidelines) alt_method_dev->alt_method_val cross_val Perform Cross-Validation: Analyze Same Samples with Both Methods alt_method_val->cross_val compare_data Compare Results Statistically cross_val->compare_data acceptance Results within Acceptance Criteria? compare_data->acceptance success Methods are Cross-Validated acceptance->success Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No finish End: Implement Validated Methods success->finish fail->method_dev

Caption: Workflow for the cross-validation of two analytical methods.

HPLC_Workflow input input process process output output instrument instrument sample Cycloartane-containing Sample (e.g., Plant Extract) extraction Solvent Extraction (e.g., 80% MeOH) sample->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System (C18 Column) filtration->hplc ms Mass Spectrometer (ESI Source) hplc->ms data_acq Data Acquisition (Chromatogram & Spectra) ms->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Final Report data_proc->report

References

Unveiling the Potential of 21,24-Epoxycycloartane-3,25-diol in Skin Cancer Prevention: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive review of available data on the cycloartane (B1207475) triterpenoid (B12794562) 21,24-Epoxycycloartane-3,25-diol reveals its potential as a noteworthy inhibitor of skin tumor promotion. This guide provides a comparative analysis of its efficacy against other known inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Isolated from the leaves of Lansium domesticum, this compound has demonstrated significant inhibitory effects in preclinical models of skin carcinogenesis.[1] The primary model used to evaluate such compounds is the two-stage skin carcinogenesis model in mice, initiated by a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted by a phorbol (B1677699) ester such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

Comparative Efficacy of Skin Tumor Promotion Inhibitors

While direct comparative studies between this compound and other inhibitors in a single, standardized assay are limited in the public domain, an analysis of individual studies provides valuable insights into its potential standing. The following table summarizes the efficacy of various compounds known to inhibit TPA-induced skin tumor promotion.

Compound ClassCompound NameEfficacy DataAnimal ModelReference
Cycloartane Triterpenoid This compound Reported to inhibit skin-tumor promotion (Quantitative data from the original source is not readily available in abstract form)MiceNishizawa et al., 1989
TriterpenoidUrsolic AcidSignificant reduction in tumor multiplicity and incidenceSENCAR Mice[2]
CannabinoidWIN-55,212-2 (CB1/CB2 agonist)Considerable growth inhibition of malignant tumorsNude Mice[3]
CannabinoidJWH-133 (selective CB2 agonist)Significant reduction in tumor sizeNude Mice[3]
Garlic-derived CompoundAjoene95.1% inhibition of tumors per mouse at 250 mgMice[4]
DithiocarbamateDiethyldithiocarbamate (B1195824)Dose-dependent inhibition of TPA-induced effectsMice[5]
PolyphenolResveratrol (nano-encapsulated)44.3% tumor incidence vs 96.5% in control at 18 weeksSwiss Albino Mice[6]
Triterpene AlcoholsFrom Cynara cardunculusID50 of 0.50-0.91 micromol/ear for TPA-induced inflammationICR Mice[7]

Experimental Protocols

The evaluation of skin tumor promotion inhibitors typically involves the following key experimental stages:

Two-Stage Skin Carcinogenesis Protocol (DMBA/TPA Model)

This widely used in vivo model assesses the potential of a compound to inhibit the promotion stage of skin cancer development.[8][9][10][11]

1. Initiation Phase:

  • Animal Model: Typically, female mice from a susceptible strain (e.g., SENCAR, CD-1, or FvB) are used, aged 6-7 weeks.[8]

  • Carcinogen Application: A single topical application of a sub-carcinogenic dose of a tumor initiator, most commonly 7,12-dimethylbenz[a]anthracene (DMBA), dissolved in a solvent like acetone, is applied to the shaved dorsal skin of the mice.[9][10]

2. Promotion Phase:

  • Promoter Application: One to two weeks after initiation, the tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week, for a duration of 15 to 20 weeks.[10][11]

  • Inhibitor Treatment: The test compound, such as this compound, is topically applied to the skin shortly before each TPA application. A vehicle control group receives the solvent used to dissolve the inhibitor.

3. Data Collection and Analysis:

  • Tumor Assessment: The number and size of papillomas are recorded weekly. A tumor is typically defined as a palpable mass of at least 1 mm in diameter that persists for at least one to two weeks.[8][9]

  • Efficacy Metrics: The inhibitory effect is quantified by comparing the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) in the inhibitor-treated group to the control group.[8]

G cluster_0 Initiation Phase cluster_1 Promotion Phase cluster_2 Outcome Assessment shaving Shaving of Dorsal Skin dmba Single Topical Application of DMBA shaving->dmba inhibitor Topical Application of Inhibitor (e.g., this compound) dmba->inhibitor tpa Repeated Topical Application of TPA inhibitor->tpa monitoring Weekly Tumor Monitoring tpa->monitoring data_analysis Data Analysis (Incidence & Multiplicity) monitoring->data_analysis

Caption: Workflow of the two-stage mouse skin carcinogenesis assay.

Signaling Pathways in Skin Tumor Promotion

TPA is known to activate Protein Kinase C (PKC), leading to a cascade of downstream events that promote cell proliferation, inflammation, and ultimately, tumor growth. Inhibitors of skin tumor promotion often target key nodes in these signaling pathways. While the precise mechanism of this compound is not fully elucidated in the reviewed literature, many triterpenoids are known to possess anti-inflammatory properties, which is a crucial aspect of inhibiting tumor promotion.

G TPA TPA PKC Protein Kinase C (PKC) TPA->PKC MAPK MAPK Cascade (e.g., ERK, JNK, p38) PKC->MAPK NFkB NF-κB PKC->NFkB AP1 AP-1 (Fos/Jun) MAPK->AP1 Inflammation Inflammation (e.g., COX-2, Prostaglandins) AP1->Inflammation Proliferation Cell Proliferation AP1->Proliferation NFkB->Inflammation Tumor Tumor Promotion Inflammation->Tumor Proliferation->Tumor Inhibitor This compound & Known Inhibitors Inhibitor->TPA Inhibitor->PKC Inhibitor->Inflammation

Caption: Simplified signaling pathway of TPA-induced skin tumor promotion.

Conclusion

This compound presents a promising avenue for the development of novel chemopreventive agents for skin cancer. Its demonstrated activity in inhibiting skin tumor promotion warrants further investigation to elucidate its precise mechanism of action and to conduct direct, quantitative comparisons with other established inhibitors. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer prevention.

References

Comparative Analysis of 21,24-Epoxycycloartane-3,25-diol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 21,24-epoxycycloartane-3,25-diol (B12321296) analogs and related cycloartane (B1207475) triterpenoids. The information is compiled from various studies to highlight the impact of structural modifications on their cytotoxic and anti-inflammatory activities. While direct SAR studies on a comprehensive series of this compound analogs are limited in the public domain, this guide synthesizes available data from closely related compounds to provide valuable insights for drug discovery and development.

Core Structure and Analogs

This compound is a cycloartanoid triterpene that can be isolated from the leaves of Lansium domesticum and has been shown to inhibit skin-tumor promotion.[1] The core structure is characterized by a tetracyclic system with a cyclopropane (B1198618) ring and an epoxy bridge between C-21 and C-24. Modifications of this and similar cycloartane scaffolds have been explored to enhance their therapeutic properties.

Below is a generalized structure of the 21,24-epoxycycloartane scaffold, highlighting common positions for analog modifications.

Cycloartane_Scaffold base base R2 R2 (e.g., OH, OAc) base->R2 R3 R3 (Side Chain Modifications) base->R3 R1 R1 base->R1

Caption: Generalized 21,24-Epoxycycloartane scaffold with key modification points.

Comparative Biological Activity

The following tables summarize the cytotoxic and anti-inflammatory activities of various cycloartane analogs. It is important to note that these compounds are from different studies and may have slightly different core structures, but they provide valuable insights into the SAR of this class of molecules.

Table 1: Cytotoxic Activity of Cycloartane Analogs
Compound/AnalogModification(s)Cell Line(s)IC50 (µM)Key Findings & Reference(s)
(16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetate (B1210297) Intact oxepane (B1206615) ring, acetate at C-2PC-3, HCT-15High cytotoxicityThe intact oxepane ring is suggested to be important for activity.[2][3]
3β,16β-Dihydroxy-cycloartan-24-one Oxepane ring opening, hydroxyl at C-3 and C-16, ketone at C-24PC-3, HCT-15, HaCatHigh cytotoxicity with selectivity for cancer cellsOpening the oxepane ring and introducing a ketone at C-24 can lead to selective anticancer activity.[2][3]
Cimigenol-3-O-β-D-xylopyranoside Glycosylation at C-3MCF7, R-MCF7Less activeThe free hydroxyl at C-3 may be important, as glycosylation reduces activity.[4]
25-O-acetylcimigenol-3-O-β-D-xylopyranoside Acetylation at C-25, glycosylation at C-3MCF7, R-MCF7More active than the non-acetylated formAcetylation at C-25 can enhance cytotoxicity.[4]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside Chlorination at C-25, glycosylation at C-3MCF7, R-MCF7High activityIntroduction of a halogen at C-25 can significantly increase cytotoxic potential.[4]
Table 2: Anti-inflammatory Activity of Cycloartane Analogs
Compound/AnalogAssayKey Findings & Reference(s)
Astragenol derivatives NF-κB inhibition in LNCaP cellsStrong inhibitory activity on NF-κB signaling.[5]
Cycloastragenol derivatives NF-κB inhibition in LNCaP cellsStrong inhibitory activity on NF-κB signaling, suppressing transcriptional activation.[5]
Impressic acid LPS-induced NO production in RAW264.7 cellsReduced nitric oxide production and down-regulated NF-κB activation.[6]
Acankoreanogenin A LPS-induced NO production in RAW264.7 cellsReduced nitric oxide production and decreased release of inflammatory mediators.[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cycloartane analogs and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with cycloartane analogs A->B C Add MTT solution B->C D Incubate and allow formazan formation C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (cycloartane analogs) or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways

Cycloartane triterpenoids exert their biological effects through various signaling pathways. The diagrams below illustrate two key pathways implicated in their cytotoxic and anti-inflammatory activities.

Apoptosis Induction via p53-Dependent Mitochondrial Pathway

Several cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein, leading to mitochondrial dysfunction and caspase activation.[4]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade cluster_4 Cellular Outcome Cycloartane_Analogs Cycloartane_Analogs p53 p53 Activation Cycloartane_Analogs->p53 Bax Bax Upregulation p53->Bax Mito_Potential Loss of Mitochondrial Membrane Potential Bax->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway.

Inhibition of the NF-κB Inflammatory Pathway

The anti-inflammatory effects of some cycloartane derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][7]

NFkB_Pathway cluster_0 Inflammatory Stimuli cluster_1 Inhibition Point cluster_2 Cytoplasmic Events cluster_3 Nuclear Translocation cluster_4 Gene Transcription Stimuli LPS, Cytokines IKK IKK Activation Stimuli->IKK Cycloartane_Analogs Cycloartane_Analogs Cycloartane_Analogs->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Release->NFkB_Translocation Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_Translocation->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The structure-activity relationships of this compound analogs and related cycloartane triterpenoids indicate that modifications at various positions on the core structure can significantly influence their cytotoxic and anti-inflammatory activities. Key takeaways include the importance of the oxepane ring and the potential for enhanced and selective cytotoxicity through substitutions on the cycloartane nucleus and side chain. Furthermore, the modulation of critical signaling pathways such as p53-mediated apoptosis and NF-κB-driven inflammation underscores the therapeutic potential of this class of natural products. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate their SAR and to develop novel drug candidates.

References

A Comparative Guide to the In Vitro Activities of 21,24-Epoxycycloartane-3,25-diol and Other Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited information is publicly available regarding the reproducibility of in vitro results for 21,24-Epoxycycloartane-3,25-diol. This guide provides a comparative overview of its reported biological activities alongside those of other structurally related cycloartane (B1207475) triterpenoids, based on available experimental data. The focus is on anti-cancer and anti-inflammatory properties.

Introduction

This compound is a cycloartane-type triterpenoid (B12794562) that has been isolated from natural sources such as Lansium domesticum.[1] While it has been noted for its potential to inhibit skin-tumor promotion, a broader comparative context of its in vitro efficacy is beneficial for researchers.[1] This guide aims to provide an objective comparison with other cycloartane triterpenoids, for which more extensive in vitro data has been published. Cycloartane triterpenoids, as a class, are widely recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[2]

Comparison of In Vitro Anti-Cancer Activity

The following table summarizes the cytotoxic activities of various cycloartane triterpenoids against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth or viability).

Compound NameCancer Cell LineAssay TypeIC50 Value (µM)Reference
Cycloart-23(E)-ene-3β,25-diol MDA-MB-468 (Breast)MTT2.05 µg/mL[3]
Cycloart-23(Z)-ene-3β,25-diol MCF-7 (Breast)MTT5.4 µg/mL[3]
Unnamed Cycloartane Triterpenoid T-47D (Breast)Not Specified18 µM[4]
Cycloartane-3,24,25-triol PC-3 (Prostate)WST-12.226 ± 0.28 µM[5][6]
Cycloartane-3,24,25-triol DU145 (Prostate)WST-11.67 ± 0.18 µM[5][6]
Cycloartanol P388 (Murine Leukemia)MTT102.6 µg/mL[7]
Cycloartanone P388 (Murine Leukemia)MTT110.0 µg/mL[7]

*Note: IC50 values reported in µg/mL have not been converted to µM as the molecular weights were not consistently provided in the source documents.

Comparison of In Vitro Anti-Inflammatory Activity

This table presents the in vitro anti-inflammatory activities of selected cycloartane triterpenoids, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

Compound NameAssay TypeKey FindingsReference
Cycloart-23-ene-3,25-diol COX-1 InhibitionIC50: 97 µM[8]
Cycloart-23-ene-3,25-diol COX-2 InhibitionIC50: 40 µM[8]
Argentatin B COX-2 Inhibition77% inhibition at 15 µM[9]
Various Cycloartane Triterpenoids NO Production in RAW264.7 cellsIC50 values ranging from 5.0 to 24.4 µM[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing in vitro results. Below are generalized methodologies for common assays used to evaluate the cycloartane triterpenoids cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., cycloartane triterpenoids) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[11]

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for screening compounds for their ability to inhibit the COX-2 enzyme.

  • Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the designated wells. Add the test compound at various concentrations to the inhibitor wells and a vehicle control to the control wells. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Measurement: After a short incubation period (e.g., 2 minutes), stop the reaction. The product of the COX reaction (e.g., Prostaglandin H2) is then measured. This is often done by reducing it to a more stable product like Prostaglandin F2α, which can be quantified using an ELISA.[12]

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the amount formed in the control wells. IC50 values are then determined from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for an in vitro cytotoxicity assay and a simplified representation of a signaling pathway relevant to the anti-inflammatory action of cycloartane triterpenoids.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding in 96-well plate B Compound Treatment (24h) A->B Adherence C Incubation (48-72h) B->C Exposure D MTT Reagent Addition C->D Metabolic Activity E Formazan Solubilization (DMSO) D->E Crystal Formation F Absorbance Reading E->F Colorimetric Measurement G IC50 Calculation F->G Data Analysis

Caption: A generalized workflow for determining the IC50 value of a compound using an MTT-based cytotoxicity assay.

G cluster_pathway Simplified COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Cycloartane Cycloartane Triterpenoids Cycloartane->COX2 Inhibition

Caption: A simplified diagram showing the inhibition of the COX-2 enzyme by cycloartane triterpenoids to reduce inflammation.

References

Benchmarking 21,24-Epoxycycloartane-3,25-diol: A Comparative Analysis Against Standard Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the cycloartane (B1207475) triterpenoid (B12794562) 21,24-Epoxycycloartane-3,25-diol suggests its potential as a bioactive compound, particularly in the realms of cancer and inflammation. This guide provides a comparative analysis of this natural product against established standard drugs, namely doxorubicin (B1662922) for anticancer activity and indomethacin (B1671933) for anti-inflammatory effects. While direct head-to-head studies are limited, this report synthesizes existing data to offer a preliminary benchmark for researchers, scientists, and drug development professionals.

Anticancer Potential: A Preliminary Comparison with Doxorubicin

To provide a benchmark, the following table summarizes the reported IC50 values for the standard chemotherapeutic agent doxorubicin against various human cancer cell lines. It is crucial to note that these values can vary depending on the specific cell line and experimental conditions.

Table 1: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
BFTC-905Bladder Cancer2.3[4]
MCF-7Breast Cancer2.5[4]
M21Skin Melanoma2.8[4]
HeLaCervical Carcinoma2.9[4]
UMUC-3Bladder Cancer5.1[4]
HepG2Hepatocellular Carcinoma12.2[4]
TCCSUPBladder Cancer12.6[4]
PC3Prostate Cancer2.64 (µg/ml)
HCT116Colon Cancer24.30 (µg/ml)
Hep-G2Hepatocellular Carcinoma14.72 (µg/ml)

Note: IC50 values for doxorubicin can vary significantly between studies and cell lines.

Anti-inflammatory Profile: Benchmarking Against Indomethacin

The anti-inflammatory potential of cycloartane triterpenoids has been a subject of interest. While specific data for this compound is lacking, a closely related compound, cycloart-23-ene-3,25-diol, has been shown to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[5][6] This suggests a potential mechanism of action for the anti-inflammatory effects of this class of compounds.

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a standard for comparison in anti-inflammatory assays. The following table presents reported IC50 values for indomethacin in various in vitro anti-inflammatory models.

Table 2: In Vitro Anti-inflammatory Activity of Indomethacin

AssayTarget/Cell LineIC50
COX-1 InhibitionEnzyme Assay18 nM[7]
COX-2 InhibitionEnzyme Assay26 nM[7]
IL-1α-induced PGE2 ReleaseHuman Synovial Cells5.5 ± 0.1 nM[8]
COX-2 InhibitionEnzyme Assay1.06 ± 0.31 µM
COX-1 InhibitionEnzyme Assay3.50 ± 0.05 µM

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., indomethacin) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control. Calculate the IC50 value.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental workflows and the logical relationships in this comparative analysis, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_setup Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate 24h start->incubation1 treatment Add Serial Dilutions of: - this compound - Doxorubicin (Standard) - Vehicle Control incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add DMSO to Dissolve Formazan incubation3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 compare Compare Potency determine_ic50->compare Experimental_Workflow_Anti_inflammatory cluster_setup Cell Culture & Plating cluster_treatment Treatment & Stimulation cluster_assay Griess Assay for Nitric Oxide cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages in 96-well Plates incubation1 Incubate 24h start->incubation1 pretreatment Pre-treat with: - this compound - Indomethacin (Standard) - Vehicle Control incubation1->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation2 Incubate 24h lps_stimulation->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_plate Measure Absorbance at 540 nm add_griess_b->read_plate calculate_no Calculate Nitrite Concentration read_plate->calculate_no determine_ic50 Determine IC50 for NO Inhibition calculate_no->determine_ic50 compare Compare Anti-inflammatory Potency determine_ic50->compare Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO Indomethacin Indomethacin (Standard Drug) COX COX Enzymes Indomethacin->COX Cycloartane This compound (Potential Action) Cycloartane->NFkB ? Cycloartane->COX Prostaglandins Prostaglandins (Inflammatory Mediators) COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX

References

A Comparative Meta-Analysis of Cycloartane Triterpene Research: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive review of existing research, a meta-analysis of studies on cycloartane (B1207475) triterpenes reveals their significant potential across multiple therapeutic areas, including oncology, inflammation, and diabetes management. This guide provides a comparative overview of the experimental data, detailed methodologies, and the molecular pathways through which these natural compounds exert their effects, offering a valuable resource for researchers, scientists, and professionals in drug development.

Cycloartane triterpenoids, a class of tetracyclic triterpenes, are widely distributed in the plant kingdom and have been the subject of extensive research for their diverse pharmacological activities.[1] This guide synthesizes key quantitative data from various studies, presents detailed experimental protocols for the cited assays, and visualizes the intricate signaling pathways modulated by these compounds.

Anticancer Activity: A Multi-Faceted Approach to Targeting Tumors

Cycloartane triterpenes have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling cascades.

A selection of cycloartane triterpenes and their reported cytotoxic activities (IC50 values) against different human cancer cell lines are presented below. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Cycloartane TriterpeneCancer Cell LineIC50 (µM)Reference
23-epi-26-deoxyacteinMCF-7 (Breast)3.1 µg/mL[2]
MDA-MB-231 (Breast)2.5 µg/mL[2]
SK-BR3 (Breast)5.5 µg/mL[2]
CimigenolMCF-7 (Breast)0.1 µg/mL[2]
MDA-MB-231 (Breast)0.32 µg/mL[2]
SK-BR3 (Breast)0.21 µg/mL[2]
Argentatin HPC-3M (Prostate)21.8 ± 2.7[3]
NCI-H460 (Lung)19.6 ± 1.3[3]
MCF-7 (Breast)15.2 ± 0.7[3]
Argentatin APC-3M (Prostate)31.9 ± 0.7[3]
NCI-H460 (Lung)31.2 ± 0.0[3]
MCF-7 (Breast)32.8 ± 1.2[3]
Argentatin BPC-3M (Prostate)13.5 ± 1.7[3]
NCI-H460 (Lung)17.5 ± 0.9[3]
MCF-7 (Breast)23.1 ± 0.4[3]
Actatica A-GHT-29 (Colon)9.2–26.4[4]
McF-7 (Breast)9.2–26.4[4]
Compound from D. malabaricumT-47D (Breast)18[5]
Mangiferolic acidMCF-7 (Breast)5.08 µg/mL[6]
HepG2 (Liver)4.82 µg/mL[6]

Signaling Pathways in Anticancer Activity:

The anticancer effects of cycloartane triterpenoids are often mediated by their influence on key signaling pathways that regulate cell survival and proliferation.

cluster_0 Apoptosis Induction CT Cycloartane Triterpenoid (B12794562) p53 p53 activation CT->p53 Bax Bax upregulation p53->Bax Mito Mitochondrial Dysfunction Bax->Mito Casp7 Caspase-7 activation Mito->Casp7 Apoptosis Apoptosis Casp7->Apoptosis cluster_1 Inhibition of Pro-Survival Pathways CT Cycloartane Triterpenoid Raf Raf inhibition CT->Raf Akt Akt phosphorylation inhibition CT->Akt MEK MEK inhibition Raf->MEK ERK ERK inhibition MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Akt->Proliferation cluster_2 NF-κB Signaling Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_activation->Inflammation CT Cycloartane Triterpenoid CT->NFkB_activation Inhibition cluster_3 α-Glucosidase Inhibition Assay Workflow Start Start Prepare Prepare Enzyme, Substrate & Cycloartane Triterpene Solutions Start->Prepare Incubate Incubate Enzyme with Cycloartane Triterpene Prepare->Incubate Add_Substrate Add Substrate (e.g., pNPG) Incubate->Add_Substrate Measure Measure Absorbance of Product Formation Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End cluster_4 Isolation and Characterization Workflow Plant Plant Material (e.g., rhizomes, bark) Extraction Extraction with Organic Solvents Plant->Extraction Fractionation Bioassay-guided Fractionation (e.g., HPLC) Extraction->Fractionation Purification Purification of Individual Compounds Fractionation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Bioassay Biological Activity Testing Purification->Bioassay

References

Safety Operating Guide

Navigating the Safe Disposal of 21,24-Epoxycycloartane-3,25-diol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene. Given the compound's structural features, including an epoxy group and a steroidal-like framework, a cautious approach to its disposal as hazardous chemical waste is required.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). In the absence of a specific SDS, the precautionary principle should be applied, treating the compound as potentially hazardous. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Standard personal protective equipment (PPE) is mandatory:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

Experimental Protocols: Waste Disposal Procedures

The fundamental principle for the disposal of this compound is to manage all waste streams through your institution's Environmental Health and Safety (EHS) office.[1][2][3][4] Never dispose of this compound or its solutions down the sanitary sewer.[2][5][6]

Step 1: Waste Segregation

Proper segregation of waste is critical to prevent dangerous chemical reactions.[1] Three primary waste streams should be established for this compound:

  • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinsates from cleaning glassware.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the compound.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (B3416737) pail).[1]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][3]

    • Keep the container sealed when not in use.[1][2]

  • Liquid Waste:

    • Use a dedicated, shatter-resistant container (e.g., a coated glass or polyethylene bottle) for all liquid waste containing this compound. Do not mix with other waste streams unless compatibility is confirmed.

    • Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone"), and an estimate of the concentration.[7]

    • Ensure the container has a secure, tight-fitting cap and is stored in secondary containment to prevent spills.[1]

  • Contaminated Labware:

    • Reusable Glassware: Decontaminate by triple rinsing with a suitable solvent that is known to dissolve the compound.[8] Collect all rinsate as hazardous liquid waste. After rinsing, the glassware can be washed with soap and water.

    • Disposable Labware: Treat as solid hazardous waste and place it in the designated solid waste container.

Step 3: Storage and Disposal

Store all hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials.[1] Do not allow waste to accumulate. Once a container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers), arrange for pickup through your institution's EHS department.[5]

Data Presentation: Disposal and Safety Summary

CharacteristicGuidelineCitation
Compound Class Epoxycycloartane, Triterpenoid[9]
Known Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Primary Disposal Route Institutional Environmental Health & Safety (EHS) Hazardous Waste Program[1][2][3][4]
Sink Disposal Prohibited for the compound and its solutions. The first rinse of contaminated glassware must also be collected as hazardous waste.[2][5][6]
Solid Waste Handling Collect in a labeled, sealed, compatible container.[1]
Liquid Waste Handling Collect in a labeled, sealed, compatible container with secondary containment. Do not mix with incompatible waste.[1][10]
Empty Containers A container that held the compound should be triple rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[8][11]
Spill Cleanup Use appropriate PPE. Absorb the spill with an inert material, collect it in a sealed container, and dispose of it as hazardous solid waste.[4]

Mandatory Visualization: Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containerization Containerization & Labeling cluster_final_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_generated->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_generated->liquid_waste Is it liquid? sharps_waste Contaminated Sharps (e.g., needles) waste_generated->sharps_waste Is it sharp? solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container store_waste Store Waste in Designated Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste request_pickup Request EHS Hazardous Waste Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 21,24-Epoxycycloartane-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 21,24-Epoxycycloartane-3,25-diol. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational workflow.

I. Personal Protective Equipment (PPE)

The primary objective is to prevent skin and eye contact, as well as inhalation of the powdered compound.[4][5] A comprehensive PPE strategy is mandatory for all personnel handling this substance.

Table 1: Required Personal Protective Equipment

Protection Type Specific Equipment Standard/Specification Purpose
Hand Protection Chemical-resistant glovesEN374To prevent skin contact. Nitrile or butyl rubber gloves are recommended.[5][6]
Eye Protection Safety goggles or a face shieldEN 166 or equivalentTo protect against splashes and airborne particles.[5]
Body Protection Chemical-resistant lab coat or coveralls---To prevent contamination of personal clothing and skin.[5]
Respiratory Protection Air-purifying respirator with an appropriate filter (e.g., N95 or P2/P3)NIOSH or EN 149 approvedRecommended, especially when handling the powder outside of a fume hood or in poorly ventilated areas.[4][7][8]
Foot Protection Closed-toe shoes---To protect feet from spills.[5]

II. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the workflow for safely handling this compound from receipt to disposal.

1. Preparation and Area Setup:

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Ensure the work area is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent dispensers) before handling the compound.

2. Donning PPE:

  • Put on all required PPE as specified in Table 1 before entering the designated handling area.

3. Handling the Compound:

  • If possible, handle the solid compound within a fume hood to minimize inhalation risk.

  • When weighing, use a microbalance within a ventilated enclosure if available.

  • Avoid generating dust. If the product has adhered to the cap or neck of the vial during transport, gently tap the vial to settle the powder before opening.[2]

  • For solubilization, add the solvent slowly to the vial containing the compound to avoid splashing.

4. Post-Handling:

  • Securely cap the stock container and any prepared solutions.

  • Clean all equipment and the work surface thoroughly.

  • Doff PPE in the correct order to prevent cross-contamination.

5. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and warm water.[4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Prep_Area Set Up Designated Area Don_PPE Don Required PPE Prep_Area->Don_PPE Weigh_Compound Weigh Compound in Ventilated Area Don_PPE->Weigh_Compound Solubilize Prepare Solution Weigh_Compound->Solubilize Clean_Area Clean Work Area & Equipment Solubilize->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste End End Dispose_Waste->End End of Process Emergency Emergency Event First_Aid Administer First Aid Emergency->First_Aid Seek_Medical Seek_Medical First_Aid->Seek_Medical Seek Medical Attention

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.